Omadacycline
Descripción
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKVCURWJGLPG-IQZGDKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027687 | |
| Record name | Omadacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389139-89-3 | |
| Record name | Omadacycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omadacycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omadacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMADACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omadacycline's Evasion of Tetracycline Resistance: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel, first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, engineered to combat the growing threat of antibiotic resistance.[1][2] Approved by the U.S. Food and Drug Administration for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections, this compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those that have developed resistance to older tetracycline-class antibiotics.[1][3][4] This guide provides an in-depth technical analysis of this compound's core mechanism of action and, critically, the structural modifications that enable it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like its predecessors, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[3][4][5][6] This process is initiated by the binding of this compound to the 30S subunit of the bacterial ribosome.[3][5][6][7] Specifically, it occupies the primary tetracycline binding site, a crucial location for the translation process.[3][6][7] By binding to this site, this compound physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[6] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect.[6] Macromolecular synthesis experiments have confirmed that this compound's principal effect is the potent inhibition of protein synthesis, showing greater potency than tetracycline itself.[2][8]
Circumventing Tetracycline Resistance
This compound's clinical utility is largely defined by its ability to remain effective against bacteria that are resistant to other tetracyclines.[5] This is achieved through key structural modifications at the C7 and C9 positions of its tetracycline D-ring, which directly counter the two most common forms of tetracycline resistance.[3][4][5]
Evasion of Efflux Pumps
Bacterial efflux pumps, such as those encoded by the tet(K) and tet(L) genes, are membrane proteins that actively transport tetracyclines out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations.[1][3][6]
This compound's Solution: A modification at the C7 position of the D-ring allows this compound to circumvent this resistance mechanism.[3][4][5] This structural alteration makes this compound a poor substrate for these efflux pumps, meaning it is not efficiently recognized and expelled from the bacterial cell.[1] As a result, this compound can accumulate intracellularly to concentrations high enough to inhibit protein synthesis, even in bacteria expressing these pumps.[8]
Overcoming Ribosomal Protection
Ribosomal Protection Proteins (RPPs), such as Tet(M) and Tet(O), represent another major resistance strategy.[2] These proteins bind to the ribosome and, through a GTP-dependent mechanism, cause a conformational change that dislodges the bound tetracycline molecule from its target site, thereby allowing protein synthesis to resume.[9]
This compound's Solution: The addition of a novel aminomethyl group at the C9 position of the D-ring is the key to overcoming ribosomal protection.[3][4][5] This bulky side chain creates additional interactions with the 16S rRNA of the 30S subunit, anchoring this compound more securely in its binding pocket.[3] This modification sterically hinders the RPPs, preventing them from effectively binding to the ribosome and displacing the antibiotic.[6] Consequently, this compound remains bound to its target, and protein synthesis remains inhibited even in the presence of RPPs.[2][8]
Quantitative Data: In Vitro Susceptibility
The efficacy of this compound against tetracycline-resistant strains is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. The following tables summarize representative MIC data, demonstrating this compound's retained potency compared to older tetracyclines.
Table 1: this compound MICs against Tetracycline-Resistant Gram-Positive Isolates
| Organism | Resistance Mechanism(s) | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | tet(K) (efflux) | 0.12 - 0.25[10] | 0.5[10] | ≥8[10] |
| Staphylococcus aureus | tet(M) (ribosomal protection) | 0.25 - 2[10] | 8 - 16[1] | >64[1] |
| Enterococcus faecalis | tet(M) (ribosomal protection) | 0.25[1][3] | 2 - 8[1] | 32 - 64[1] |
| Enterococcus faecium | tet(M) & tet(L) | 0.25[1] | 16[1] | >64[1] |
| Streptococcus pneumoniae | tet(M) (ribosomal protection) | ≤0.06[1] | N/A | N/A |
Table 2: this compound MICs against Tetracycline-Resistant Gram-Negative Isolates
| Organism | Resistance Mechanism(s) | This compound MIC50/MIC90 (µg/mL) | Tigecycline MIC50/MIC90 (µg/mL) |
| Enterobacteriaceae | tet(B) (efflux) | 1 / 4[10] | 0.25 / 0.5[10] |
| Enterobacteriaceae | tet(A) (efflux) | 4 (MIC50)[10] | N/A |
| Enterobacteriaceae | tet(D) (efflux) | 2 (MIC50)[10] | N/A |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of established microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, typically cation-adjusted Mueller-Hinton Broth.[12][13]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5x105 colony-forming units (CFU)/mL.[11]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[11][13]
-
Analysis: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[11][13]
In Vitro Translation (Cell-Free Protein Synthesis) Assay
This assay directly measures the inhibitory effect of an antibiotic on ribosomal function in a reconstituted, cell-free system.[14][15]
-
System Setup: A commercially available in vitro transcription-translation system (e.g., PURExpress) is used, containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).[15]
-
Reporter Gene: A plasmid containing a reporter gene, such as luciferase or green fluorescent protein (GFP), is added to the system.[15]
-
Inhibition: Varying concentrations of this compound are added to the reaction mixtures. A no-antibiotic sample serves as a positive control.
-
Incubation: The reactions are incubated at 37°C to allow for transcription and translation of the reporter gene.
-
Quantification: The amount of synthesized reporter protein is quantified over time by measuring luminescence (for luciferase) or fluorescence (for GFP).[16] A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.[15]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique used to obtain a genome-wide snapshot of protein synthesis. It can reveal the specific codons where ribosomes pause or stall in the presence of an antibiotic.
-
Cell Treatment: Bacterial cultures are treated with the antibiotic (e.g., this compound) for a short period to arrest translation.
-
Lysis & Nuclease Digestion: Cells are lysed, and the lysate is treated with ribonucleases (RNases) to degrade any mRNA not protected by ribosomes.
-
Monosome Isolation: The ribosome-mRNA complexes (monosomes) are isolated, often by sucrose gradient centrifugation.[17]
-
Footprint Extraction: The mRNA fragments protected by the ribosome (known as "footprints") are extracted.
-
Library Preparation & Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequenced reads are mapped back to the genome to determine the density of ribosomes at each codon, revealing antibiotic-induced stalling patterns.[18]
Conclusion
This compound represents a significant advancement in the tetracycline class of antibiotics, specifically designed to overcome prevalent resistance mechanisms. Its core action remains the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit.[3][6] However, its clinical value is magnified by strategic modifications at the C7 and C9 positions.[3][4] The C7 modification enables evasion of bacterial efflux pumps, while the C9 aminomethyl group provides a steric barrier against ribosomal protection proteins.[3][5] This dual-evasion strategy restores activity against a wide array of clinically important pathogens that have acquired resistance to older tetracyclines, establishing this compound as a critical tool in the ongoing battle against antibiotic-resistant infections.[1]
References
- 1. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. This compound in Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microchemlab.com [microchemlab.com]
- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Aminomethylcyclines: A Deep Dive into the Structure-Activity Relationship of Omadacycline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. The aminomethylcyclines, a novel class of tetracycline derivatives, represent a significant advancement in this field. Omadacycline, the first-in-class aminomethylcycline, demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aminomethylcyclines, with a primary focus on this compound. It delves into the core chemical modifications that confer its enhanced antibacterial properties, its mechanism of action, and its ability to evade common tetracycline resistance pathways. Detailed experimental protocols for key assays and quantitative antibacterial activity data are presented to serve as a valuable resource for researchers in the field of antibiotic discovery and development.
Introduction: The Evolution of Tetracyclines to Aminomethylcyclines
Tetracyclines have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the widespread emergence of two primary resistance mechanisms: active drug efflux by Tet proteins and ribosomal protection mediated by proteins like Tet(M) and Tet(O).[1][2] This challenge prompted the development of new tetracycline analogs capable of evading these resistance mechanisms. The aminomethylcyclines emerged from a focused medicinal chemistry effort to modify the minocycline scaffold, specifically at the C-9 position.[3][4] This led to the discovery of this compound (9-neopentylaminomethylminocycline), a compound with potent activity against tetracycline-resistant pathogens.[1][3]
The core innovation of the aminomethylcyclines lies in the introduction of a substituent at the C-9 position of the tetracycline D-ring. This modification is crucial for overcoming ribosomal protection.[5][6] Additionally, modifications at the C-7 position help to circumvent tetracycline-specific efflux pumps.[5][7]
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
Omadacycline's Potent In Vitro Activity Against Gram-Positive Pathogens: A Technical Guide
An in-depth analysis of the in vitro spectrum of activity of omadacycline, a novel aminomethylcycline antibiotic, reveals its potent and broad efficacy against a wide array of Gram-positive pathogens, including multidrug-resistant strains of significant clinical concern. This technical guide provides a comprehensive overview of its activity, detailed experimental methodologies, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.
This compound demonstrates remarkable in vitro activity against key Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium.[1][2][3][4] Its efficacy extends to challenging resistant phenotypes such as methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant S. pneumoniae.[1][5][6]
Quantitative Summary of In Vitro Activity
The in vitro potency of this compound is consistently demonstrated by its low minimum inhibitory concentration (MIC) values. The following tables summarize the MIC50, MIC90, and MIC ranges of this compound against various Gram-positive pathogens as reported in multiple surveillance studies.
| Pathogen | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus | ||||
| All isolates | 4,215 | 0.12 | 0.25 | - |
| Methicillin-susceptible (MSSA) | - | 0.12 | 0.25 | - |
| Methicillin-resistant (MRSA) | 299 | 0.12 | 0.5 | - |
| Healthcare-associated MRSA (HA-MRSA) | - | - | 0.12 | - |
| Community-associated MRSA (CA-MRSA) | - | - | 0.12 | - |
| Tetracycline-resistant S. aureus | - | 0.12 | 0.5 | - |
| Streptococcus pneumoniae | ||||
| All isolates | 304 (2014) | 0.06 | 0.06 | - |
| All isolates | 1,834 (2010) | 0.06 | 0.12 | - |
| Penicillin-susceptible | - | - | 0.06-0.12 | - |
| Penicillin-intermediate | - | - | 0.06-0.12 | - |
| Penicillin-resistant | - | - | 0.06-0.12 | - |
| Multidrug-resistant (MDR) | - | - | 0.06-0.12 | - |
| Ceftriaxone-nonsusceptible | - | - | 0.06-0.12 | - |
| Enterococcus faecalis | ||||
| All isolates | - | 0.06 | 0.25 | 0.06-1.0 |
| Vancomycin-resistant (VRE) | - | - | 0.25 | - |
| Enterococcus faecium | ||||
| All isolates | >1,500 | 0.06 | 0.12 | - |
| Vancomycin-resistant (VRE) | - | - | 0.12 | - |
| β-hemolytic streptococci | ||||
| All isolates | - | 0.06 | 0.12 | - |
| Streptococcus pyogenes | - | 0.06 | 0.12 | - |
| Viridans group streptococci | ||||
| All isolates | - | 0.03 | 0.06 | - |
Experimental Protocols
The in vitro susceptibility data for this compound presented in this guide are primarily derived from studies employing standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8] The predominant method used is broth microdilution.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar media to obtain pure, isolated colonies. Several colonies are then used to prepare a bacterial suspension in a sterile broth or saline solution, which is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations. These dilutions are dispensed into the wells of a microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere with 5% CO₂.
-
Determination of MIC: Following incubation, the microtiter plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently with the testing of clinical isolates, reference strains with known MIC values for this compound, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, are tested to ensure the accuracy and reproducibility of the results.[7]
Visualizing the Workflow and Mechanism of Action
To further elucidate the processes involved in determining this compound's in vitro activity and its mode of action, the following diagrams have been generated.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
This compound, a semisynthetic derivative of minocycline, exerts its antibacterial effect by inhibiting protein synthesis.[6][9] Its chemical structure allows it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[5][9][10]
Mechanism of action of this compound and its evasion of resistance mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Surveillance of this compound activity tested against clinical isolates from the USA: report from the SENTRY Antimicrobial Surveillance Program, 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of this compound Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline: A Technical Guide to its Discovery and Semisynthetic Derivation from Minocycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omadacycline is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics, developed to overcome the primary mechanisms of tetracycline resistance. This technical guide provides an in-depth overview of the discovery of this compound and its semisynthetic derivation from the established antibiotic, minocycline. The document details the strategic chemical modifications undertaken to circumvent bacterial resistance mechanisms, namely efflux pumps and ribosomal protection. Included are detailed experimental protocols derived from patent literature, comprehensive tables of its potent in-vitro activity against a broad spectrum of clinically relevant pathogens, and visualizations of the discovery and synthesis workflows.
Introduction: The Need for Novel Tetracyclines
The tetracycline class of antibiotics, first discovered in the 1940s, has been a cornerstone of infectious disease treatment due to its broad spectrum of activity.[1] These bacteriostatic agents act by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] However, their extensive use has led to the widespread emergence of two major resistance mechanisms:
-
Efflux Pumps: Bacterial proteins (such as Tet(K) and Tet(L)) that actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[1]
-
Ribosomal Protection: Proteins (such as Tet(M) and Tet(O)) that bind to the ribosome, causing a conformational change that releases the antibiotic, allowing protein synthesis to resume.[1]
The development of second-generation tetracyclines like doxycycline and minocycline in the 1970s offered improved pharmacokinetic properties.[1] The subsequent creation of tigecycline, a glycylcycline derivative of minocycline, demonstrated that modifications at the C-9 position of the tetracycline D-ring could successfully evade these resistance mechanisms.[1] This success spurred further research into novel C-9 substituted minocycline derivatives, leading to the discovery of the aminomethylcyclines (AMCs).[3][4]
Discovery of this compound: A Structure-Activity Relationship Approach
The discovery of this compound was the result of a systematic medicinal chemistry effort to identify a new class of C-9 substituted minocyclines, the aminomethylcyclines (AMCs), with potent activity against multidrug-resistant bacteria.[3] The core strategy involved creating a reactive intermediate, 9-aminomethylminocycline, which served as a versatile scaffold for further chemical modifications.[5] Researchers synthesized a series of novel AMC derivatives and evaluated their in-vitro activity against bacterial strains expressing known tetracycline resistance mechanisms. This structure-activity relationship (SAR) study identified key structural features that enhanced potency and circumvented resistance.[3][4] this compound, then known as PTK-0796, emerged as a lead candidate due to its potent activity against both tetracycline-susceptible and resistant Gram-positive pathogens.[3]
Semisynthetic Derivation from Minocycline
This compound is produced via a multi-step semisynthetic process starting from minocycline. The synthesis involves three primary transformations: amidomethylation at the C-9 position, deprotection of the resulting phthalimide, and a final reductive amination to install the neopentyl group.
Experimental Protocols
The following protocols are synthesized from publicly available patent literature and represent the key steps in the derivation of this compound.[1][6]
Step 1: Synthesis of 9-(Phthalimidomethyl)minocycline
-
Reaction: To a flask charged with trifluoroacetic acid (1 L) under an argon atmosphere, add minocycline hydrochloride (200 g) and N-hydroxymethylphthalimide (100 g) with stirring.
-
Conditions: Once all solids have dissolved, add concentrated sulfuric acid (H₂SO₄, 40 mL) dropwise while maintaining the reaction temperature below 20°C. Stir the mixture at room temperature for approximately 18-24 hours.
-
Workup: The reaction mixture is poured into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 9-(phthalimidomethyl)minocycline intermediate.
Step 2: Synthesis of 9-(Aminomethyl)minocycline Dihydrochloride
-
Reaction: Suspend the crude 9-(phthalimidomethyl)minocycline from Step 1 in an appropriate solvent such as methanol.
-
Conditions: Add a significant excess of methylamine (typically as a solution in ethanol or THF) to the suspension. The reaction is stirred at room temperature until the deprotection is complete, as monitored by a suitable chromatographic method (e.g., HPLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is treated with an acidic solution (e.g., HCl in ethanol) to precipitate the dihydrochloride salt of the product. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield 9-(aminomethyl)minocycline dihydrochloride.
Step 3: Synthesis of this compound (Reductive Amination)
-
Reaction: Combine 9-(aminomethyl)minocycline dihydrochloride (200 mg, 1 eq.), dimethylformamide (DMF), and trimethylacetaldehyde (pivaldehyde, 45 μL, 1 eq.) in a reaction flask and stir.[6]
-
Conditions: Add triethylamine (150 μL, 3 eq.) to the mixture. After several minutes of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 175 mg, 2 eq.) and indium(III) chloride (InCl₃, 9 mg, 0.1 eq.).[6] The reaction progress is monitored by HPLC.
-
Workup and Purification: After the reaction is complete (typically within a few hours), the solvent is removed in vacuo. The crude this compound is then purified using standard techniques such as preparative high-performance liquid chromatography (HPLC) to yield the final product as a free base. The base can be further converted to a suitable salt, such as the tosylate, for pharmaceutical formulation.
Quantitative Data: In Vitro Antibacterial Activity
This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with established resistance to other tetracyclines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various clinically significant isolates.
Table 1: Activity of this compound against Gram-Positive Pathogens
| Organism (Resistance Mechanism) | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (All) | 4,215 | 0.12 | 0.25 |
| S. aureus (MRSA) | - | - | 0.25 |
| S. aureus (Tetracycline-Resistant, tet(K)) | 19 | - | 1.0 |
| S. aureus (Tetracycline-Resistant, tet(M)) | 19 | - | 1.0 |
| Streptococcus pneumoniae (All) | - | 0.06 | 0.12 |
| S. pneumoniae (Penicillin-Resistant) | - | - | 0.25 |
| Enterococcus faecalis (Vancomycin-Resistant, VRE) | - | - | 0.25 |
| Enterococcus faecium (Vancomycin-Resistant, VRE) | - | 0.06 | 0.12 |
| Beta-hemolytic Streptococci | - | - | 0.5 |
Data compiled from multiple surveillance studies.[3][7]
Table 2: Activity of this compound against Gram-Negative and Atypical Pathogens
| Organism | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.5 | 2.0 |
| Haemophilus influenzae | - | 1.0 | 2.0 |
| Klebsiella pneumoniae | - | 1.0 | 8.0 |
| Moraxella catarrhalis | - | 0.25 | 0.25 |
| Legionella pneumophila | - | 0.25 | 0.25 |
| Bacillus anthracis | - | - | 0.06 |
| Yersinia pestis | - | - | 1.0 |
Data compiled from multiple surveillance studies.[7][8]
Conclusion
The semisynthetic derivation of this compound from minocycline represents a successful application of modern medicinal chemistry principles to revitalize an established class of antibiotics. By strategically modifying the C-9 position of the tetracycline core, the resulting aminomethylcycline overcomes the most prevalent forms of tetracycline resistance. The comprehensive in vitro data confirms its potent and broad-spectrum activity against a wide array of challenging pathogens. This compound serves as a critical example of how existing natural product scaffolds can be intelligently modified to address the urgent and evolving threat of antimicrobial resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents [patents.google.com]
- 7. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Omadacycline's High-Affinity Binding to the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omadacycline, a novel aminomethylcycline antibiotic, exhibits potent antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth analysis of the binding affinity of this compound to the 30S ribosomal subunit, the smaller of the two subunits that comprise the bacterial ribosome. Through a comprehensive review of biophysical and structural data, this document elucidates the molecular interactions, quantitative binding parameters, and the experimental methodologies used to characterize this critical drug-target interaction. This compound's unique structural modifications enable it to overcome common tetracycline resistance mechanisms, making it a valuable agent in the fight against multidrug-resistant pathogens.
Mechanism of Action: Targeting the Ribosomal A-Site
This compound, like other tetracycline-class antibiotics, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit.[1][2] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site (aminoacyl site) of the ribosome.[3] By preventing the entry of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and inhibition of bacterial growth.[4]
The chemical structure of this compound, a semi-synthetic derivative of minocycline, features key modifications at the C7 and C9 positions of the tetracycline D-ring. These modifications are crucial for its enhanced activity and ability to overcome resistance. The C9-aminomethyl substitution, in particular, plays a significant role in its potent interaction with the ribosome and its ability to circumvent ribosomal protection proteins, a major mechanism of tetracycline resistance.[5]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound to the bacterial ribosome has been quantified using various in vitro techniques. While a direct dissociation constant (Kd) from methods like isothermal titration calorimetry has not been prominently reported in the reviewed literature, competitive binding assays and in vitro translation inhibition assays provide robust quantitative data on its interaction.
Biophysical studies have demonstrated that this compound binds to the 70S ribosome with an affinity comparable to that of minocycline, which is known to have a higher affinity for the ribosome than tetracycline.[6]
Table 1: Inhibitory Concentrations of this compound
| Metric | Bacterial Species/System | Value | Reference |
| IC50 | E. coli 70S Ribosome (Competitive Radiolabeled Ligand Binding Assay) | 1.96 ± 0.01 µM | [4] |
| IC50 | In vitro coupled prokaryotic transcription/translation system | 5.8 µM | [4] |
Note: The IC50 (half-maximal inhibitory concentration) in the competitive binding assay represents the concentration of this compound required to displace 50% of a radiolabeled tetracycline probe from the ribosome.
Structural Insights from Cryo-Electron Microscopy
High-resolution structural studies using cryo-electron microscopy (cryo-EM) have provided definitive evidence of this compound's binding site on the 30S ribosomal subunit. A cryo-EM structure of this compound bound to the Escherichia coli 30S ribosomal subunit head (PDB ID: 8CA7) has been determined at a resolution of 2.06 Å.[7]
These structural data confirm that this compound binds to the primary tetracycline binding site in the A-site of the 30S subunit. The aminomethylcycline core is positioned to interact with key nucleotides of the 16S rRNA, effectively blocking the path of incoming aa-tRNA. The high-resolution structure allows for a detailed analysis of the hydrogen bonds and other molecular interactions that contribute to the high-affinity binding of this compound.
Experimental Protocols
The characterization of this compound's binding to the 30S ribosomal subunit relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Competitive Radiolabeled Ligand Binding Assay
This assay quantifies the binding affinity of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-tetracycline) for binding to the ribosome.
Materials:
-
Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli)
-
[3H]-tetracycline (radiolabeled ligand)
-
Unlabeled this compound (competitor ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM β-mercaptoethanol)
-
Nitrocellulose and glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
A constant concentration of 70S ribosomes and [3H]-tetracycline are incubated with varying concentrations of unlabeled this compound in the binding buffer.
-
The reaction mixtures are incubated at 37°C to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through a nitrocellulose membrane, which retains the ribosome-ligand complexes, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filter is quantified using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of [3H]-tetracycline binding (IC50) is determined by plotting the percentage of bound radioligand against the logarithm of the this compound concentration and fitting the data to a competitive binding model.
In Vitro Protein Synthesis Inhibition Assay (Cell-Free)
This assay directly measures the functional consequence of this compound binding to the ribosome by quantifying the inhibition of protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract for in vitro transcription-translation
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound at various concentrations
-
Substrate for the reporter enzyme (e.g., luciferin for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
The cell-free protein synthesis reaction is assembled by combining the S30 extract, DNA template, amino acids, and energy source.
-
This compound is added to the reactions at a range of concentrations. A control reaction without any antibiotic is also prepared.
-
The reactions are incubated at 37°C to allow for transcription and translation to occur.
-
After incubation, the amount of reporter protein synthesized is quantified by measuring its enzymatic activity (e.g., luminescence for luciferase).
-
The percentage of inhibition of protein synthesis is calculated for each this compound concentration relative to the no-antibiotic control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Chemical Probing with Dimethyl Sulfate (DMS)
DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded RNA regions. Ligand binding can protect these nucleotides from modification, creating a "footprint" that can be detected by reverse transcription.[3]
Materials:
-
Purified 70S ribosomes or 30S subunits
-
This compound
-
Dimethyl sulfate (DMS)
-
Reverse transcriptase
-
Radiolabeled DNA primer complementary to a region downstream of the expected binding site on the 16S rRNA
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Ribosomes are incubated with or without this compound in a suitable buffer.
-
A small amount of DMS is added to the reaction and incubated for a short period to allow for limited methylation of accessible nucleotides.
-
The reaction is quenched, and the ribosomal RNA is purified.
-
A radiolabeled primer is annealed to the purified 16S rRNA.
-
Reverse transcriptase is used to synthesize cDNA from the RNA template. The enzyme will stop at the nucleotide preceding a methylated base.
-
The cDNA products are resolved by denaturing PAGE.
-
The gel is exposed to a phosphor screen, and the resulting bands are visualized. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide, revealing the binding site.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding molecular mechanisms driving antibiotic action and ribosome assembly: uncovering targets for anti- infectives [addi.ehu.eus]
- 6. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8CA7: this compound and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]
Antibacterial activity of Omadacycline against atypical bacteria like Legionella and Chlamydia
Omadacycline's Antibacterial Efficacy Against Atypical Pathogens: Legionella and Chlamydia
An In-depth Technical Analysis for Researchers and Drug Development Professionals
This compound, a novel aminomethylcycline antibiotic, demonstrates potent in vitro activity against a range of clinically significant pathogens, including the atypical bacteria responsible for community-acquired pneumonia (CAP). This guide provides a detailed examination of its antibacterial action against Legionella pneumophila and Chlamydia pneumoniae, summarizing key quantitative data, outlining experimental methodologies, and illustrating core mechanisms and workflows. This compound's ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, positions it as a valuable agent in the antimicrobial armamentarium.[1][2][3][4]
Quantitative Analysis of Antibacterial Activity
The in vitro potency of this compound against Legionella pneumophila and Chlamydia pneumoniae has been systematically evaluated and compared with other standard-of-care antibiotics. The data, presented below in tabular format, highlights this compound's consistent and potent activity.
Activity Against Legionella pneumophila
This compound exhibits robust activity against various serogroups of L. pneumophila. Studies have shown that its Minimum Inhibitory Concentration (MIC) values are comparable to or lower than several other antibiotics commonly used to treat Legionnaires' disease.[5] Notably, against L. pneumophila serogroup 1, the most prevalent cause of human infections, this compound's MIC90 was 0.25 mg/L.[5] This demonstrates its significant potential for treating infections caused by this pathogen.
| Table 1: In Vitro Activity of this compound and Comparators Against Legionella pneumophila | | :--- | :--- | :--- | :--- | | Antibiotic | Isolate Serogroups | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | | this compound | 1-6 (n=100) | 0.06 - 1 | 0.25 | 0.5 | | this compound | 1 (n=50) | 0.06 - 0.25 | 0.25 | 0.25 | | Doxycycline | 1 (n=50) | 0.5 - 1 | 1 | 1 | | Azithromycin | 1 (n=50) | 0.008 - 0.5 | 0.06 | 0.5 | | Erythromycin | 1 (n=50) | 0.12 - 1 | 0.25 | 1 | | Levofloxacin | 1 (n=50) | ≤0.004 - 0.008 | 0.008 | 0.008 | | Moxifloxacin | 1 (n=50) | ≤0.004 - 0.016 | 0.008 | 0.016 |
Data sourced from Dubois et al., 2020.[5][6]
Intracellular Activity Against Legionella pneumophila
A critical aspect of treating Legionella infections is the antibiotic's ability to penetrate and act within host cells, as L. pneumophila is an intracellular pathogen.[7] this compound has demonstrated effective intracellular activity. The Minimum Intracellular Eradication Concentration (MIEC) required to inhibit 90% of intracellular bacterial growth was determined in human monocyte-macrophage U-937 cells.
| Table 2: Intracellular Activity of this compound and Comparators Against L. pneumophila Serogroup 1 | | :--- | :--- | :--- | :--- | :--- | | Antibiotic | MIC (mg/L) | MIEC (mg/L) at Day 3 | MIEC/MIC Ratio at Day 3 | MIEC (mg/L) at Day 5 | MIEC/MIC Ratio at Day 5 | | this compound | 0.25 | 0.12 | 0.5 | 0.06 | 0.24 | | Doxycycline | 1 | 0.5 | 0.5 | 1 | 1 | | Azithromycin | 0.5 | >0.5 | >1 | >0.5 | >1 | | Moxifloxacin | 0.016 | 0.008 | 0.5 | 0.008 | 0.5 |
Data sourced from Dubois et al., 2020.[5]
Activity Against Chlamydia pneumoniae
This compound has also shown potent in vitro activity against C. pneumoniae, another significant cause of atypical pneumonia.[8] Its efficacy is comparable to that of other antibiotics with proven clinical effectiveness against this pathogen.[8][9]
| Table 3: In Vitro Activity of this compound and Comparators Against Chlamydia pneumoniae (n=15 isolates) | | :--- | :--- | :--- | :--- | :--- | | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | | this compound | 0.03 - 0.5 | 0.125 | 0.25 | 0.5 | | Azithromycin | 0.03 - 0.06 | 0.06 | 0.06 | 0.06 | | Doxycycline | 0.03 - 0.125 | 0.06 | 0.125 | 0.125 | | Moxifloxacin | 0.06 - 0.125 | 0.06 | 0.125 | 0.125 | | Levofloxacin | 0.25 - 0.5 | 0.25 | 0.5 | 0.5 |
Data sourced from Kohlhoff et al., 2019.[8][9]
Mechanism of Action and Resistance Evasion
This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][10] However, structural modifications, specifically at the C-9 position of the D-ring, enable it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and tetracycline-specific efflux pumps.[1][10] This allows this compound to maintain activity against strains that are resistant to older tetracyclines.[2][4]
Caption: this compound's mechanism of action and evasion of tetracycline resistance.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from specific and reproducible experimental protocols. The methodologies for determining the in vitro and intracellular activity against Legionella and Chlamydia are detailed below.
Susceptibility Testing of Legionella pneumophila
The in vitro activity of this compound against L. pneumophila is determined using a broth microdilution method.
Protocol:
-
Bacterial Strains: A panel of L. pneumophila isolates, including various serogroups, is used.
-
Medium: Standard buffered yeast extract (BYE) broth is the growth medium.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a target concentration.
-
Microdilution Plates: 96-well microtiter plates are prepared with serial two-fold dilutions of this compound and comparator antibiotics, with concentrations typically ranging from 0.004 to 128 mg/L.[6]
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C in a humidified atmosphere.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.
Caption: Workflow for Legionella pneumophila MIC determination via broth microdilution.
Intracellular Activity Testing Against Legionella pneumophila
The intracellular efficacy of this compound is assessed using a human monocyte cell line model.
Protocol:
-
Cell Culture: Human U-937 mononuclear cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum.[6]
-
Infection: The U-937 cells (1 x 10^6 to 2 x 10^6 cells/ml) are infected with a L. pneumophila inoculum (10^4 to 10^5 CFU/ml).[6]
-
Antibiotic Exposure: After a 24-hour incubation period to allow for bacterial entry into the cells, the infected cultures are washed. Antibiotics are then added at concentrations relative to their MIC (e.g., 1x MIC).[6]
-
Incubation and Sampling: Cultures are incubated for several days. Samples are taken at various time points (e.g., Day 0, 1, 3, 5, 7).
-
CFU Enumeration: To determine the number of viable intracellular bacteria, the monocytes in the samples are lysed with distilled water, and the lysate is plated on BYE agar. Colony-forming units (CFU) are counted after incubation.
-
MIEC Determination: The MIEC is the minimum extracellular concentration of the antibiotic that results in a significant reduction (e.g., ≥90%) in intracellular bacterial growth.[6]
Caption: Workflow for determining intracellular activity against Legionella pneumophila.
Susceptibility Testing of Chlamydia pneumoniae
Due to its obligate intracellular nature, the susceptibility of C. pneumoniae is determined using a cell culture-based assay.
Protocol:
-
Cell Line: HEp-2 cells are grown in 96-well microtiter plates to form a monolayer.[8][9]
-
Inoculum: A standardized inoculum of C. pneumoniae (e.g., 10^4 inclusion-forming units/ml) is prepared.[8][9]
-
Infection: The HEp-2 cell monolayers are inoculated with the bacterial suspension. The plates are centrifuged to facilitate infection and then incubated.[8][9]
-
Antibiotic Addition: The inoculum is removed, and fresh medium containing cycloheximide (to inhibit host cell protein synthesis) and serial two-fold dilutions of the test antibiotics is added to the wells.[8][9]
-
Incubation: The plates are incubated for a period sufficient for chlamydial replication (e.g., 72 hours).
-
Staining and Visualization: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody targeting a chlamydial antigen). The number of chlamydial inclusions is visualized and counted using fluorescence microscopy.
-
MIC/MBC Determination:
-
MIC: The lowest antibiotic concentration at which there is a significant reduction (e.g., ≥90%) in the number of inclusions compared to the control.
-
MBC (Minimum Bactericidal Concentration): After the initial incubation, the antibiotic-containing medium is removed, the cells are lysed, and the lysate is passaged onto fresh cell monolayers to determine the lowest concentration of antibiotic that killed the bacteria.
-
Caption: Workflow for Chlamydia pneumoniae susceptibility testing in cell culture.
Conclusion
This compound demonstrates potent in vitro and intracellular activity against the atypical pathogens Legionella pneumophila and Chlamydia pneumoniae. Its mechanism of action, which includes the ability to overcome common tetracycline resistance pathways, combined with favorable MIC and MIEC values, supports its clinical utility for the treatment of community-acquired bacterial pneumonia where these organisms are suspected pathogens.[5][6] The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antimicrobial agents against these challenging intracellular bacteria.
References
- 1. New Perspectives on Antimicrobial Agents: this compound for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and Intracellular Activities of this compound against Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound successfully treated severe Legionella pneumonia after moxifloxacin treatment failure: Case series [frontiersin.org]
- 8. In Vitro Activity of this compound against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Omadacycline's Preclinical Efficacy Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of omadacycline against a wide spectrum of anaerobic bacteria. This compound, a novel aminomethylcycline, has demonstrated potent activity against these clinically important pathogens, addressing a critical need in the face of growing antimicrobial resistance. This document consolidates in vitro susceptibility data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in this field.
In Vitro Activity of this compound Against Anaerobic Bacteria
This compound has consistently exhibited robust in vitro activity against a diverse range of anaerobic bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested strains, providing a quantitative measure of this compound's potency.
Table 1: In Vitro Activity of this compound against Gram-Negative Anaerobic Bacteria
| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Not Specified | 0.25 | 4 |
| Bacteroides thetaiotaomicron | Not Specified | 1 | 4 |
| Bacteroides ovatus | Not Specified | 0.5 | 8 |
| Bacteroides vulgatus | Not Specified | 0.12 | 1 |
| Prevotella spp. | Not Specified | 0.5 | 2 |
| Porphyromonas asaccharolytica | Not Specified | 0.25 | 0.5 |
Table 2: In Vitro Activity of this compound against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Clostridioides difficile | Not Specified | 0.25 | 0.5 |
| Clostridium perfringens | Not Specified | 4 | 16 |
| Peptostreptococcus spp. | Not Specified | 0.12 | 1 |
Mechanism of Action: Overcoming Tetracycline Resistance
This compound's efficacy stems from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Its unique chemical structure, with modifications at the C7 and C9 positions, allows it to circumvent the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][2][3]
dot
Caption: this compound's mechanism of action and evasion of resistance.
Preclinical In Vivo Efficacy
This compound has demonstrated efficacy in various animal models of infection, including those involving anaerobic bacteria.[4][5] While detailed protocols for anaerobic-specific infection models are not extensively published, studies on intra-abdominal infections, which are often polymicrobial and include anaerobes, have shown positive outcomes.[4][5]
A commonly utilized model to assess in vivo efficacy is the neutropenic mouse thigh infection model . In this model, mice are rendered neutropenic and then infected intramuscularly with the target pathogen. This compound administered at various doses has been shown to produce a dose-dependent reduction in the bacterial load in the thighs of infected mice.
Another relevant model is the intraperitoneal infection mouse model , where a lethal inoculum of bacteria is injected into the peritoneal cavity. In such studies, this compound has shown efficacy comparable to or greater than other antibiotics.[2]
Experimental Protocols: In Vitro Susceptibility Testing
The determination of this compound's in vitro activity against anaerobic bacteria is typically performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The agar dilution method is considered the reference standard.
Agar Dilution Method for Anaerobic Bacteria (CLSI Guideline)
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
dot
Caption: Workflow for agar dilution susceptibility testing.
Conclusion
The preclinical data for this compound demonstrate its potent and broad-spectrum activity against clinically relevant anaerobic bacteria. Its ability to overcome common tetracycline resistance mechanisms, coupled with favorable outcomes in in vivo models, underscores its potential as a valuable therapeutic agent for the treatment of anaerobic infections. Further research into specific anaerobic infection models will continue to delineate its full clinical utility.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. This compound: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
The Initial In Vivo Efficacy of Omadacycline in Murine Infection Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo efficacy of omadacycline in various murine infection models. This compound is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and select Gram-negative bacteria, including many resistant strains. This document summarizes key quantitative data from preclinical studies, offers detailed experimental methodologies for key infection models, and visualizes the mechanistic pathways of the antibiotic to support further research and development.
Core Efficacy Data in Murine Models
This compound has demonstrated potent efficacy in murine models of pneumonia, urinary tract infections (UTIs), and skin and soft tissue infections (SSTIs). The following tables summarize the key quantitative outcomes from these preclinical studies.
Table 1: Efficacy of this compound in Murine Pneumonia Models
| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) |
| Streptococcus pneumoniae | Neutropenic Lung Infection | 0.1 to 25.6 mg/kg SC q12h | 24-h plasma AUC/MIC for 1-log₁₀ kill | 6.1 to 180 | - |
| Staphylococcus aureus (MSSA/MRSA) | Neutropenic Pneumonia | 0.25 to 64 mg/kg SC q12h | 24-h ELF AUC/MIC for 1-log₁₀ kill | Median: 19.3 | - |
| Staphylococcus aureus (MRSA) | Post-Influenza A Virus (IAV) Pneumonia | 5, 10, or 20 mg/kg IP q12h for 6 days | Survival Rate | 5 mg/kg dose showed the highest survival (50%) and was comparable to linezolid.[1][2] | Linezolid (120 mg/kg SQ q12h) |
AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio; ELF: Epithelial lining fluid; IP: Intraperitoneal; MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; SC: Subcutaneous; SQ: Subcutaneous.
Table 2: Efficacy of this compound in Murine Urinary Tract Infection (UTI) Models
| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) | | --- | --- | --- | --- | --- | | Escherichia coli (TET-S, CIP-R) | Ascending UTI | Single 25 mg/kg IV dose | Reduction in bacterial load (log₁₀ CFU/g) in kidneys and bladder | Comparable to gentamicin and superior to ciprofloxacin in reducing kidney and bladder bacterial counts.[3][4] | Gentamicin, Ciprofloxacin | | Escherichia coli (TET-R, CIP-R) | Ascending UTI | Single 25 mg/kg IV dose | Reduction in bacterial load (log₁₀ CFU/g) in kidneys and bladder | Less effective than gentamicin but more effective than ciprofloxacin in reducing kidney bacterial counts.[3][4] | Gentamicin, Ciprofloxacin |
CIP-R: Ciprofloxacin-resistant; IV: Intravenous; TET-R: Tetracycline-resistant; TET-S: Tetracycline-susceptible.
Table 3: Efficacy of this compound in Murine Skin and Soft Tissue Infection (SSTI) Models
| Pathogen | Mouse Model | Dosing Regimen | Key Efficacy Endpoint | Result | Comparator(s) | | --- | --- | --- | --- | --- | | Staphylococcus aureus (MSSA/MRSA) | Neutropenic Thigh Infection | 0.25 to 64 mg/kg SC q12h | 24-h fAUC/MIC for 1-log₁₀ kill | Median: 57.7 | - | | Acinetobacter baumannii (MDR) | Dorsal Wound Infection | 10 mg/kg IP twice daily for 6 days | Survival and Bacterial Clearance | 100% survival and complete systemic clearance.[5] | Doxycycline, Tigecycline |
fAUC/MIC: Free drug area under the concentration-time curve to minimum inhibitory concentration ratio; MDR: Multi-drug resistant.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key murine infection models used in the evaluation of this compound.
Murine Pneumonia Model (Streptococcus pneumoniae or Staphylococcus aureus)
-
Animals: Specific pathogen-free, female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used. For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Inoculum Preparation: Bacteria are grown in appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae, Tryptic Soy Broth for S. aureus) to mid-logarithmic phase. The bacterial suspension is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (typically 10⁶ to 10⁸ CFU/mL).
-
Infection Procedure: Mice are anesthetized, and a specific volume of the bacterial inoculum (e.g., 50 µL) is administered via intranasal or intratracheal instillation to induce pneumonia.
-
Treatment: this compound or comparator antibiotics are administered at specified doses and routes (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time post-infection (e.g., 2 hours). Treatment is typically continued for a defined period (e.g., 24 hours to 7 days).
-
Endpoint Analysis:
-
Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival: In survival studies, mice are monitored for a specified period (e.g., 7-10 days), and the survival rate is recorded.
-
Histopathology: Lung tissues may be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.
-
Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid or lung homogenates can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex bead arrays.
-
Murine Ascending Urinary Tract Infection Model (Escherichia coli)
-
Animals: Female C3H/HeN or BALB/c mice, 7-10 weeks old, are typically used for this model.
-
Inoculum Preparation: Uropathogenic E. coli is grown in Luria-Bertani (LB) broth. The culture is then centrifuged, washed, and resuspended in sterile PBS to a concentration of approximately 10⁸ CFU/mL.
-
Infection Procedure: Mice are anesthetized, and a soft polyethylene catheter is inserted through the urethra into the bladder. A small volume (e.g., 50 µL) of the bacterial suspension is instilled into the bladder.
-
Treatment: this compound or comparator antibiotics are administered at various doses and routes (e.g., intravenous, subcutaneous, or oral) at a specified time post-infection (e.g., 24 hours).
-
Endpoint Analysis:
-
Bacterial Load: At designated time points, mice are euthanized, and the bladder and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on agar plates (e.g., MacConkey agar) to enumerate the bacterial load (CFU/gram of tissue).
-
Histopathology: Kidney and bladder tissues can be processed for histological examination to assess inflammation and tissue damage.
-
Murine Skin and Soft Tissue Infection Model (Staphylococcus aureus)
-
Animals: Female BALB/c or CD-1 mice, 6-8 weeks old, are commonly used. For neutropenic models, mice are treated with cyclophosphamide.
-
Inoculum Preparation: S. aureus is grown in a suitable broth, washed, and resuspended in sterile saline or PBS to a high concentration (e.g., 10⁷ CFU/100 µL).
-
Infection Procedure:
-
Subcutaneous Abscess Model: A small area on the dorsum of each mouse is shaved. A specific volume of the bacterial suspension (e.g., 100 µL) is injected subcutaneously into the shaved area.
-
Wound Infection Model: After shaving the dorsum, a superficial wound is created using methods like tape stripping or a dermal abrasion tool. A small volume of the bacterial suspension is then applied to the wound.
-
-
Treatment: this compound or comparator agents are administered systemically (e.g., subcutaneously or intraperitoneally) or topically, starting at a defined time after infection.
-
Endpoint Analysis:
-
Lesion Size: The size of the resulting abscess or skin lesion is measured daily using calipers.
-
Bacterial Load: At the end of the study, the infected skin and underlying tissue are excised, homogenized, and plated for CFU enumeration.
-
Histopathology: Tissue samples are collected for histological analysis to evaluate the inflammatory infiltrate and tissue necrosis.
-
Cytokine Levels: Tissue homogenates can be analyzed for the presence of pro-inflammatory cytokines.
-
Visualizations: Mechanisms and Workflows
This compound's Antibacterial Mechanism of Action
This compound, like other tetracyclines, exerts its primary antibacterial effect by inhibiting protein synthesis.[6][7][8] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[6][7][8]
This compound inhibits bacterial protein synthesis.
Immunomodulatory Effects of Tetracycline Class Antibiotics
Beyond their direct antibacterial activity, tetracyclines, including this compound, have been shown to possess anti-inflammatory properties.[4] This is achieved through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, tetracyclines can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating excessive inflammation and tissue damage.[4][9]
This compound's anti-inflammatory mechanism.
General Experimental Workflow for Murine Infection Models
The evaluation of a new antibiotic like this compound in a murine infection model follows a standardized workflow. This process ensures reproducibility and allows for the robust assessment of the drug's efficacy.
Workflow for in vivo antibiotic efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Minocycline reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory activity of this compound in vitro and in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Omadacycline's Inhibition of Bacterial Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Omadacycline is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, engineered to overcome prevalent tetracycline resistance mechanisms.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis, targeting the 30S subunit of the bacterial ribosome.[3][4][5][6][7][8] This guide provides a detailed examination of this compound's interaction with the bacterial ribosome, its ability to circumvent key resistance pathways, and the experimental methodologies used to elucidate its function. Quantitative data from inhibitory and binding assays are presented to provide a comprehensive understanding of its potency and binding characteristics.
Core Mechanism of Action: Targeting the Bacterial Ribosome
Like other members of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][6] This process is initiated by its specific binding to the bacterial 70S ribosome, with high specificity for the 30S ribosomal subunit.[3][4][9]
Binding to the Primary Tetracycline Site
This compound binds to the primary tetracycline binding site on the 30S subunit.[3][4][9][10] This site is a well-characterized pocket in the 16S rRNA.[11] The core interaction physically obstructs the acceptor (A-site) of the ribosome.[4][7] By occupying this critical location, this compound prevents the stable accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site.[4][9][12] This blockage effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing polypeptide chain, leading to a bacteriostatic effect.[4][7] However, against certain pathogens like Haemophilus influenzae and Streptococcus pneumoniae, this compound has demonstrated bactericidal activity in vitro.[7]
Macromolecular synthesis experiments have confirmed that this compound's primary effect is the potent and preferential inhibition of protein synthesis, while largely sparing DNA, RNA, and peptidoglycan synthesis.[1][3][8][13]
Overcoming Tetracycline Resistance Mechanisms
A key advantage of this compound is its potent activity against bacterial strains that have acquired resistance to older tetracyclines.[2] This is achieved through structural modifications at the C7 and C9 positions of the tetracycline D-ring, which allow it to circumvent the two primary forms of tetracycline resistance: efflux pumps and ribosomal protection.[3][6][8][10]
Evasion of Efflux Pumps
Tetracycline-specific efflux pumps, encoded by genes such as tet(K) and tet(L), are membrane proteins that actively expel tetracyclines from the bacterial cell, preventing the antibiotic from reaching its ribosomal target.[1][3] The C7 modification on this compound's structure is designed to circumvent this mechanism, making it a poor substrate for these pumps.[3][6][10] Consequently, this compound maintains effective intracellular concentrations even in bacteria expressing these efflux systems.[1]
Overcoming Ribosomal Protection
Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are another major resistance mechanism.[1] These proteins bind to the ribosome and dislodge tetracycline from its binding site in a GTP-dependent manner, allowing protein synthesis to resume.[1] The novel aminomethyl substitution at the C9 position of this compound enhances its interaction with the ribosome.[3][6] This modification creates additional interactions that are thought to sterically hinder the binding of RPPs or otherwise increase this compound's binding affinity, allowing it to remain bound and active even in the presence of proteins like Tet(O).[1][3][14] Cell-free protein synthesis assays have demonstrated that this compound effectively inhibits protein synthesis regardless of the presence of Tet(O), a feat not achieved by tetracycline.[1][7]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, which demonstrate its potent inhibitory activity and binding affinity.
Table 1: Inhibition of Macromolecular and Protein Synthesis
| Metric | Bacterial Species / System | This compound IC₅₀ | Tetracycline IC₅₀ | Reference |
| Protein Synthesis | S. aureus (TET-S) | 0.20 µM | 0.49 µM | [1] |
| Protein Synthesis | S. aureus (tet(K), Efflux) | 0.23 µM | 15 µM | [1] |
| Protein Synthesis | S. aureus (tet(M), Ribosomal Protection) | 0.25 µM | >32 µM | [1] |
| DNA Synthesis | S. aureus (TET-S) | 26 µM | 30 µM | [1] |
| RNA Synthesis | S. aureus (TET-S) | >64 µM | >64 µM | [1] |
| Cell Wall Synthesis | S. aureus (TET-S) | 12 µM | 16 µM | [1] |
IC₅₀ (half-maximal inhibitory concentration) represents the concentration required to inhibit the synthesis pathway by 50%.
Table 2: Ribosome Binding and In Vitro Translation Inhibition
| Assay Type | System | This compound IC₅₀ | Minocycline IC₅₀ | Reference |
| Competitive Binding | E. coli 70S Ribosomes | 1.1 µM | 1.4 µM | [1] |
| In Vitro Translation | Cell-Free System (No Tet(O)) | ~0.5 µM | N/A | [1] |
| In Vitro Translation | Cell-Free System (With Tet(O)) | ~0.5 µM | N/A | [1] |
The competitive binding IC₅₀ represents the concentration of this compound required to displace 50% of a labeled tetracycline probe from the ribosome.[1]
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental approaches.
Macromolecular Synthesis Inhibition Assay
Objective: To determine the primary cellular process inhibited by an antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[1]
Methodology:
-
Culturing: Bacterial cultures (e.g., S. aureus) are grown to early-log phase.
-
Precursor Addition: The culture is divided into aliquots, and specific radiolabeled precursors are added:
-
[³H]thymidine for DNA synthesis.
-
[³H]uridine for RNA synthesis.
-
[³H]leucine for protein synthesis.
-
[¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis.
-
-
Antibiotic Exposure: Various concentrations of this compound (or a comparator antibiotic) are added to the aliquots. A control with no antibiotic is included.
-
Incubation: The cultures are incubated for a short period to allow for precursor incorporation.
-
Precipitation: The reactions are stopped, and macromolecules are precipitated using an agent like trichloroacetic acid (TCA).
-
Quantification: The precipitated, radiolabeled macromolecules are collected on filters, and the radioactivity is measured using a scintillation counter.
-
Analysis: The amount of incorporated radioactivity in the presence of the antibiotic is compared to the control to calculate the percent inhibition. The IC₅₀ is determined from the dose-response curve.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of this compound Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. journals.asm.org [journals.asm.org]
Broad-spectrum antibacterial results of the aminomethylcycline Omadacycline
An In-depth Technical Guide to the Broad-Spectrum Antibacterial Results of the Aminomethylcycline Omadacycline
Introduction
This compound is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics.[1][2] It is approved in the United States for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][3][4] Developed to address the growing challenge of antibiotic resistance, this compound's chemical structure features key modifications that allow it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[1][5] This guide provides a comprehensive overview of its mechanism of action, broad-spectrum in vitro and in vivo activity, clinical efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's primary antibacterial effect is the inhibition of protein synthesis.[6][7] Like other tetracyclines, it targets the bacterial 70S ribosome by binding to the 30S ribosomal subunit.[7] This binding physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, which halts the elongation of the polypeptide chain and ceases protein production, ultimately inhibiting bacterial growth.[7]
The unique potency of this compound stems from modifications at the C-7 and C-9 positions of the tetracycline D-ring.[1][5] The C-9 aminomethyl group modification enables this compound to overcome ribosomal protection mechanisms, such as those mediated by Tet(M) and Tet(O) proteins, which typically cause the release of older tetracyclines from the ribosome.[6][8] The C-7 modification allows it to circumvent tetracycline-specific efflux pumps, like those encoded by tet(K) and tet(L) genes, which actively remove the drug from the bacterial cell.[1][6] Consequently, this compound maintains its activity against strains that are resistant to conventional tetracyclines.[6][9]
In Vitro Antibacterial Spectrum
This compound demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant pathogens, including many multidrug-resistant strains.[2][3]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound, presented as MIC₅₀/₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism | Resistance Phenotype | This compound MIC₅₀/₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 / 0.12 | [10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 / 0.25 | [1][10] |
| Staphylococcus aureus | Tetracycline-Resistant | 0.25 / 0.5 | [1][2] |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 / 0.06 | [10] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 / 0.12 | [1][2] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.06 / 0.12 | [11] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.12 / 0.25 | [1][2] |
| Enterococcus faecium | Vancomycin-Susceptible | 0.06 / 0.12 | [11] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.06 / 0.12 | [1][2] |
| β-hemolytic streptococci | - | 0.06 / 0.12 | [10] |
| Viridans group streptococci | - | <0.03 / 0.06 |[10] |
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism | Resistance Phenotype | This compound MIC₅₀/₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Escherichia coli | - | 1 / 8 | [12] |
| Enterobacter cloacae | - | 2 / 4 | [2] |
| Klebsiella pneumoniae | - | 2 / 8 | [2][10] |
| Citrobacter spp. | - | 2 / 4 | [2] |
| Haemophilus influenzae | - | 0.5 / 1 | [2][11] |
| Moraxella catarrhalis | - | 0.12 / 0.25 |[2][10] |
Table 3: In Vitro Activity against Atypical and Anaerobic Bacteria
| Organism | Class | This compound MIC₅₀/₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Legionella pneumophila | Atypical | 0.25 / 0.25 | [1][2] |
| Mycoplasma pneumoniae | Atypical | (Comparable to doxycycline) | [9] |
| Chlamydophila pneumoniae | Atypical | (Activity demonstrated) | [13] |
| Bacteroides fragilis | Anaerobe | 2 / 4 | [9][14] |
| Clostridioides difficile | Anaerobe | 0.25 / 0.5 | [14][15] |
| Clostridium perfringens | Anaerobe | 8 / 16 | [14][15] |
| Peptostreptococcus spp. | Anaerobe | 0.5 / 1 |[9][14] |
This compound displays limited or no notable activity against Proteus spp., Providencia spp., Morganella spp., and Pseudomonas spp., with MIC₉₀ values typically ≥16 µg/mL.[1][2][15]
Experimental Protocols
Standardized methodologies are crucial for determining the in vitro activity of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[16][17][18]
-
Preparation of this compound Stock: An analytical powder of this compound hydrochloride is dissolved in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in sterile 96-well microtiter plates to achieve a range of desired concentrations.[16]
-
Inoculum Preparation: Bacterial isolates are cultured on agar plates. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).[18]
Protocol 2: Time-Kill Kinetics Assay
This dynamic assay assesses the rate of bactericidal or bacteriostatic activity of an antibiotic over time.[18]
-
Inoculum Preparation: A bacterial suspension is prepared as described for MIC testing and diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: this compound is added to multiple flasks of the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control flask with no antibiotic is included.
-
Incubation and Sampling: Flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The samples are serially diluted, plated onto appropriate agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL within 24 hours.[18] Bacteriostatic activity is characterized by the inhibition of growth without a significant reduction in bacterial count.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of this compound in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. can-r.com [can-r.com]
- 12. jmilabs.com [jmilabs.com]
- 13. Spectrum of Antimicrobial Activity of NUZYRA® (this compound) [nuzyra.com]
- 14. In Vitro Activities of this compound and Comparators against Anaerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arts.units.it [arts.units.it]
- 16. benchchem.com [benchchem.com]
- 17. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ihma.com [ihma.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Omadacycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to omadacycline. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).
Introduction
This compound is a first-in-class aminomethylcycline antibiotic, belonging to the tetracycline class, designed to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1][2][3] It functions by binding to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis.[1][4] this compound is approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][5] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring for resistance, and supporting drug development efforts.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] It binds to the 30S ribosomal subunit, physically obstructing the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[6] This prevents the addition of amino acids to the growing peptide chain, leading to a cessation of protein production and ultimately inhibiting bacterial growth.[2][6]
Quantitative Data Summary
The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for this compound.[7][8]
Table 1: this compound MIC and Disk Diffusion Breakpoints for ABSSSI
Acute Bacterial Skin and Skin Structure Infections
| Pathogen | MIC (µg/mL) | Disk Diffusion (Zone Diameter, mm) |
| S | I | |
| Staphylococcus aureus (incl. MRSA) | ≤ 0.5 | 1 |
| Staphylococcus lugdunensis | ≤ 0.12 | 0.25 |
| Enterococcus faecalis | ≤ 0.25 | 0.5 |
| Streptococcus anginosus group | ≤ 0.12 | 0.25 |
| Streptococcus pyogenes | ≤ 0.12 | 0.25 |
| Enterobacteriaceae¹ | ≤ 4 | 8 |
Table 2: this compound MIC and Disk Diffusion Breakpoints for CABP
Community-Acquired Bacterial Pneumonia
| Pathogen | MIC (µg/mL) | Disk Diffusion (Zone Diameter, mm) |
| S | I | |
| Staphylococcus aureus (MSSA only) | ≤ 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤ 0.06 | 0.12 |
| Haemophilus influenzae & parainfluenzae | ≤ 1 | 2 |
| Enterobacteriaceae¹ | ≤ 4 | 8 |
Table 3: Quality Control (QC) Ranges
Acceptable QC ranges for reference strains are essential for ensuring the accuracy of susceptibility testing results.[10]
| QC Strain | Method | This compound Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution | - | 0.5 - 4 µg/mL |
| Disk Diffusion | 30 µg | 19 - 26 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | - | 0.06 - 0.5 µg/mL |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | - | 0.06 - 0.5 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | - | 0.008 - 0.06 µg/mL |
| Disk Diffusion | 30 µg | 26 - 33 mm | |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | - | 0.25 - 2 µg/mL |
| Disk Diffusion | 30 µg | 17 - 24 mm |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is based on the CLSI M07 standard and is used to determine the minimum inhibitory concentration (MIC) of this compound.[14][15]
1. Materials and Reagents:
-
This compound analytical powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucially, the testing medium must be fresh (less than 12 hours old) .[13]
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate media (e.g., Haemophilus Test Medium or CAMHB with lysed horse blood) as per CLSI guidelines.[12]
-
Bacterial isolates for testing
-
QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[11]
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Pipettes and sterile tips
2. Preparation of this compound Stock Solution:
-
Reconstitute this compound powder in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[16][17] Preparation should be done under aseptic conditions.
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the MIC panel (e.g., ranging from 0.03 to 32 µg/mL).[14]
3. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Plate Inoculation and Incubation:
-
Dispense the prepared this compound dilutions into the wells of the 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for non-fastidious organisms. Fastidious organisms may require different incubation atmospheres (e.g., increased CO₂) and durations.
5. Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the MIC value to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category (Susceptible, Intermediate, or Resistant).[7]
-
Ensure QC strain results fall within the acceptable ranges listed in Table 3.[10]
Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing
This protocol is based on the Kirby-Bauer method and CLSI M02/M100 standards for determining susceptibility by measuring the zone of inhibition around an antibiotic disk.[9][18]
1. Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
-
For fastidious organisms, use appropriate media (e.g., MHA with 5% sheep blood for streptococci).
-
Bacterial isolates for testing.
-
QC strains (e.g., E. coli ATCC 25922).[11]
-
0.5 McFarland turbidity standard.
-
Sterile saline and sterile swabs.
-
Ruler or caliper for measurement.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.
3. Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18]
-
Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[18]
-
Allow the plate to dry for 3-5 minutes before applying disks.[18]
4. Disk Application and Incubation:
-
Aseptically apply an this compound 30 µg disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
Within 15 minutes of disk application, invert the plates and place them in an incubator.
-
Incubate at 35°C ± 2°C for 16-18 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).[18]
-
Measure the zones from the back of the plate against a dark, non-reflective background.[18]
-
Compare the zone diameter to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category.[7][9]
-
Ensure QC strain results fall within the acceptable ranges listed in Table 3.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. liofilchem.com [liofilchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Multilaboratory Comparison of this compound MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. journals.asm.org [journals.asm.org]
- 16. NUZYRA® (this compound) IV Infusion - Preparation & Administration [nuzyra.com]
- 17. Prepared this compound for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: Omadacycline in a Neutropenic Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the neutropenic murine thigh infection model to evaluate the efficacy of omadacycline. This model is a crucial preclinical tool for studying the pharmacodynamics of antimicrobial agents under conditions of severe immunosuppression, mimicking infections in neutropenic patients.
Introduction to this compound
This compound is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class of drugs.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many resistant strains.[1][2] Notably, this compound is effective against bacteria that have acquired resistance to older tetracyclines through mechanisms such as efflux pumps and ribosomal protection.[1][3][4][5] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis with greater potency than tetracycline.[3][4] this compound has been approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][6]
The Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[7][8][9] This model is particularly valuable for determining the pharmacodynamic properties of antibiotics in an immunocompromised host, allowing for the assessment of the drug's activity independent of a robust host immune response.[7][8] The model involves inducing neutropenia in mice, typically with cyclophosphamide, followed by the intramuscular injection of a bacterial pathogen into the thigh.[7][10] This creates a localized, deep-seated infection that is ideal for studying the efficacy of antimicrobial treatments by measuring the reduction in bacterial load over time.[9][11]
Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo pharmacodynamic targets for this compound against various bacterial pathogens, as determined in studies utilizing the neutropenic murine thigh infection model and other relevant assays.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Bacterial Species | Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | MSSA & MRSA | 0.25 - 0.5 | - | - | [12] |
| Staphylococcus aureus | MRSA | - | - | 0.25 | [13] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | 0.25 | [14] |
| Streptococcus pneumoniae | Penicillin- or Macrolide-Resistant | - | - | 0.12 | [13] |
| Enterococcus spp. | Vancomycin-Resistant | - | - | 0.25 | [14] |
| Acinetobacter baumannii | Multidrug-Resistant | - | - | - | [15] |
| Escherichia coli | - | - | - | - | [14] |
| Mycobacteroides abscessus | Clinical Isolates | 0.06 - 1 | 0.25 | 0.5 | [16] |
Table 2: this compound Pharmacodynamic Parameters in the Neutropenic Murine Thigh Infection Model against Staphylococcus aureus.
| Pharmacodynamic Endpoint | Median 24-h AUC/MIC | Reference |
| Net Stasis | 21.9 | [12][17] |
| 1-log Kill | 57.7 | [12][17] |
Experimental Protocols
The following are detailed protocols for conducting a neutropenic murine thigh infection study to evaluate the efficacy of this compound.
Induction of Neutropenia
This protocol describes the chemical induction of neutropenia in mice using cyclophosphamide.
Materials:
-
Cyclophosphamide
-
Sterile saline or water for injection
-
Syringes and needles for intraperitoneal injection
-
Specific pathogen-free mice (e.g., ICR/CD-1), typically 5-6 weeks old[7][10]
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline or water for injection. The concentration should be calculated to deliver the desired dose based on the average weight of the mice.
-
Administer cyclophosphamide via intraperitoneal injection. A commonly used regimen involves two doses:
-
Neutropenia (neutrophil count <100 cells/mm³) is typically achieved by Day 0 (the day of infection). It is advisable to confirm the neutropenic state in a satellite group of animals.
Bacterial Inoculum Preparation
This protocol outlines the preparation of the bacterial suspension for thigh infection.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Inoculate the bacterial strain into the broth medium and incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria into fresh broth and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash twice with sterile saline or PBS.
-
Resuspend the bacterial pellet in sterile saline to the desired concentration. The concentration can be estimated using a spectrophotometer and confirmed by serial dilution and plating for colony-forming unit (CFU) enumeration. A typical inoculum for the thigh model is approximately 10⁶ to 10⁷ CFU/mL.[7][10]
Thigh Infection and Treatment
This protocol details the procedure for infecting the mice and administering this compound.
Materials:
-
Neutropenic mice
-
Prepared bacterial inoculum
-
This compound solution for administration (e.g., subcutaneous or intravenous)
-
Vehicle control (the same solvent used to dissolve this compound)
-
Syringes and needles for intramuscular and treatment administration
Procedure:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the right thigh of each mouse.[10]
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.[15]
-
Administer this compound at various dose levels to different groups of mice. The route of administration (e.g., subcutaneous, intravenous) should be consistent with the study objectives.[18] A control group should receive the vehicle only.
-
Dosing regimens can vary, for example, a single dose or multiple doses over a 24-hour period (e.g., every 12 hours).[12]
Assessment of Efficacy
This protocol describes how to determine the efficacy of this compound by quantifying the bacterial load in the infected thigh.
Materials:
-
Euthanasia agent (e.g., CO₂ inhalation followed by cervical dislocation)
-
Sterile dissection tools
-
Stomacher or tissue homogenizer
-
Sterile PBS or saline
-
Agar plates for bacterial culture
Procedure:
-
At the end of the treatment period (typically 24 hours post-infection), euthanize the mice.[15]
-
Aseptically dissect the entire infected thigh muscle.
-
Weigh the excised thigh tissue.
-
Homogenize the thigh tissue in a known volume of sterile PBS or saline.[10]
-
Perform serial ten-fold dilutions of the tissue homogenate.
-
Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.[10]
-
Count the bacterial colonies on the plates to determine the number of CFU per gram of thigh tissue.
-
The efficacy of this compound is determined by comparing the log₁₀ CFU/gram in the treated groups to the vehicle control group.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Caption: Mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. imquestbio.com [imquestbio.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. criver.com [criver.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. Potency of this compound against Mycobacteroides abscessus Clinical Isolates In Vitro and in a Mouse Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Pharmacodynamics of this compound against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Omadacycline in Treating Multidrug-Resistant Acinetobacter baumannii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] Its structural modifications are designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[3][4] This attribute makes it a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens, including the notoriously difficult-to-treat Acinetobacter baumannii. This document provides a summary of the current data on this compound's efficacy against MDR A. baumannii, detailed protocols for key experimental assays, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[3][4] This mechanism is shared with other tetracyclines. However, modifications at the C9 position of the tetracycline core enable this compound to overcome ribosomal protection, a common resistance mechanism where proteins bind to the ribosome and dislodge traditional tetracyclines.[3][4] Furthermore, alterations at the C7 position help the molecule evade tetracycline-specific efflux pumps, which actively transport the antibiotic out of the bacterial cell.[4]
Quantitative Data Summary
The in vitro activity of this compound against Acinetobacter baumannii has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and in vivo efficacy findings.
Table 1: In Vitro Activity of this compound and Comparator Antibiotics against Acinetobacter baumannii
| Study Region/Year | No. of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC50/MIC90 (µg/mL) | Reference |
| United States (2019) | 76 | 0.5 | 4 | - | [5] |
| Not Specified | - | 0.25 | 2 | Tigecycline: 0.25/1, Doxycycline: 0.25/32 | [5] |
| Greece (2020-2021) | 271 | 8 | >32 | Eravacycline: 2/4, Minocycline: 16/16 | [6] |
| China, Hong Kong, Taiwan | 225 | 4 | 8 | - | [7] |
| New York City | - | 0.5 | 8 | - | [8] |
| Not Specified | 41 (CNSAb) | 4 | 8 | Minocycline: 16/16, Tigecycline: 4/8 | [9] |
CNSAb: Carbapenem-Nonsusceptible Acinetobacter baumannii
Table 2: In Vivo Efficacy of this compound in Murine Infection Models with Multidrug-Resistant Acinetobacter baumannii
| Infection Model | Mouse Strain | This compound Dosage | Key Findings | Reference |
| Neutropenic Thigh | ICR | 10 mg/kg and 25 mg/kg (twice daily, SC) | Significant reduction in bacterial loads compared to control. Reductions of 1.26 and 1.82 log10 CFU/g for 10 and 25 mg/kg doses, respectively. | [5] |
| Dorsal Wound | ICR | 10 mg/kg (twice daily for 6 days, IP) | 100% survival, complete clearance of systemic infection, accelerated wound closure, and reduced biofilm formation. | [5][10] |
| Dorsal Wound | ICR | 5, 10, 20, or 25 mg/kg (twice daily for 6 days, IP) | Survival rates of 40%, 100%, 60%, and 80%, respectively, compared to 40% in the placebo group. | [5] |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder and other antibiotics for comparison
-
Acinetobacter baumannii isolates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
b. Protocol:
-
Antibiotic Stock Solution Preparation: Prepare a stock solution of this compound and comparator antibiotics at a concentration of 1280 µg/mL in an appropriate solvent.
-
Working Solution Preparation: Serially dilute the stock solutions to create a range of concentrations for testing.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the A. baumannii isolate.
-
Suspend the colonies in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Murine Neutropenic Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antibiotics.[1][5][12][13]
a. Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Acinetobacter baumannii isolate
-
This compound solution for injection (subcutaneous or intraperitoneal)
-
Anesthetic (e.g., ketamine/xylazine)
-
Sterile saline
-
Tissue homogenizer
b. Protocol:
-
Induction of Neutropenia:
-
Inoculum Preparation: Prepare a bacterial suspension of the MDR A. baumannii strain in sterile saline, adjusted to the desired concentration (e.g., 10⁷ CFU/mL).[12]
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the first dose of this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Continue treatment at specified intervals (e.g., every 12 hours) for the duration of the study.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.
-
Aseptically remove the thigh tissue.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare the log10 CFU/g of the treated groups to the control group to determine the reduction in bacterial load.
3. Murine Dorsal Wound Infection Model
This model is particularly relevant for studying infections in the context of skin and soft tissue.[5][7][10][14][15]
a. Materials:
-
ICR mice
-
Cyclophosphamide
-
Biopsy punch (e.g., 6 mm)
-
Acinetobacter baumannii isolate
-
This compound solution for injection
-
Anesthetic
-
Surgical tools
-
Wound dressing
b. Protocol:
-
Induction of Neutropenia: Induce neutropenia as described in the thigh infection model.
-
Wound Creation:
-
Anesthetize the mice and shave the dorsal surface.
-
Create a full-thickness dermal wound using a biopsy punch.
-
-
Infection: Inoculate the wound bed with a specific volume and concentration of the A. baumannii suspension (e.g., 10 µL of 10⁷ CFU/mL).[5]
-
Treatment: Begin this compound or placebo treatment at a designated time post-infection via the chosen route (e.g., intraperitoneal).
-
Monitoring and Assessment:
-
Monitor the mice daily for signs of illness and mortality.
-
Measure wound size at regular intervals to assess healing.
-
At the end of the study, euthanize the mice and collect wound tissue for bacterial burden analysis (CFU/g).
-
Systemic dissemination can be assessed by collecting and homogenizing organs like the spleen and liver for bacterial counts.
-
Visualizations
References
- 1. scite.ai [scite.ai]
- 2. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic and genotypic characteristics of tetracycline resistant Acinetobacter baumannii isolates from nosocomial infections at Tehran hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Novel Murine Wound Model of Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Binding of Tetracyclines to Acinetobacter baumannii TetR Involves Two Arginines as Specificity Determinants [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Virulence of Acinetobacter baumannii Exhibiting Phenotypic Heterogeneous Growth against Meropenem in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Free In Vitro Protein Synthesis Assays with Omadacycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-free in vitro protein synthesis assays for the characterization of omadacycline, a novel aminomethylcycline antibiotic. Detailed protocols and data interpretation guidelines are included to facilitate the assessment of its inhibitory activity on bacterial translation.
Introduction
This compound is a modernized tetracycline antibiotic designed to overcome common resistance mechanisms.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] this compound binds to the 30S subunit of the bacterial ribosome, effectively blocking the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site.[3] This action prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1] A key advantage of this compound is its ability to evade the two primary forms of tetracycline resistance: efflux pumps and ribosomal protection proteins such as Tet(M) and Tet(O).[4]
Cell-free in vitro protein synthesis (CFPS) systems, particularly those derived from Escherichia coli (E. coli), offer a powerful and controlled environment to study the direct effects of antibiotics on the translational machinery.[5] These systems allow for the precise quantification of protein synthesis inhibition without the complexities of cell walls and efflux mechanisms, providing a clear measure of the compound's activity on the ribosome.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes key inhibitory concentration (IC50) values, providing a benchmark for its potency in cell-free assays.
| Metric | Bacterial Species/System | Value | Reference |
| IC50 | E. coli 70S Ribosome (Competitive Radiolabeled Ligand Binding Assay) | 1.96 ± 0.01 µM | [4] |
| IC50 | In vitro coupled prokaryotic transcription/translation system | 5.8 µM | [4] |
Mechanism of Action and Signaling Pathway
This compound targets the bacterial 70S ribosome, a critical component of the protein synthesis machinery. The following diagram illustrates the mechanism of action.
Caption: this compound's inhibition of bacterial protein synthesis.
Experimental Protocols
Preparation of E. coli S30 Cell-Free Extract
This protocol describes the preparation of a crude S30 extract from E. coli for use in cell-free protein synthesis assays.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)
-
Centrifuge and centrifuge bottles
-
High-pressure homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Inoculate a starter culture of E. coli in LB medium and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 2.0-3.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 buffer.
-
Resuspend the cell pellet in a minimal volume of S30 buffer.
-
Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (S30 extract) and incubate it at 37°C for 80 minutes for a run-off reaction to clear endogenous mRNA.
-
Centrifuge again at 12,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant and flash-freeze in liquid nitrogen. Store at -80°C until use.
Cell-Free In Vitro Protein Synthesis Inhibition Assay
This protocol details the procedure for quantifying the inhibitory effect of this compound on protein synthesis using a reporter protein (e.g., luciferase or GFP).
Materials:
-
E. coli S30 cell-free extract
-
Reaction buffer (containing amino acids, energy source, and salts)
-
Reporter plasmid DNA (e.g., pET vector with luciferase or GFP)
-
This compound stock solution (in DMSO or water)
-
Control antibiotic (e.g., tetracycline)
-
Nuclease-free water
-
Microplate reader (for fluorescence or luminescence detection)
Procedure:
-
Prepare a master mix: On ice, combine the S30 cell-free extract, reaction buffer, and reporter plasmid DNA.
-
Prepare this compound dilutions: Create a serial dilution of this compound in nuclease-free water or the appropriate solvent. Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% (v/v).
-
Set up the reactions: In a microplate, add the master mix to each well. Then, add the different concentrations of this compound, a vehicle control (solvent only), and a positive control antibiotic (e.g., tetracycline).
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a microplate reader capable of kinetic measurements, or in a standard incubator for end-point analysis.
-
Quantification:
-
For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 510 nm emission for sfGFP).[6]
-
For a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background fluorescence/luminescence from a no-DNA template control.
-
Normalize the results to the vehicle control (100% synthesis).
-
Plot the percentage of protein synthesis against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cell-free protein synthesis inhibition assay and the logical relationship of the components.
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Caption: Component relationships in the cell-free protein synthesis assay.
References
- 1. This compound: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Omadacycline for Community-Acquired Bacterial Pneumonia: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of omadacycline, a modernized tetracycline antibiotic, for the treatment of community-acquired bacterial pneumonia (CABP). It includes detailed treatment protocols derived from pivotal clinical trials, pharmacokinetic and pharmacodynamic data, and methodologies for key experiments to guide further research and development.
Introduction
This compound is a novel aminomethylcycline antibiotic, belonging to the tetracycline class, with potent activity against a broad spectrum of bacteria causing CABP, including drug-resistant strains.[1][2] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1] Approved for both intravenous (IV) and oral administration, this compound offers a flexible treatment option for adult patients with CABP.[1][3] This document outlines the established protocols for its use in a research setting, based on extensive clinical trial data.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This action prevents the binding of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting the elongation of the peptide chain and ultimately halting bacterial growth. Its chemical structure allows it to evade the two primary mechanisms of tetracycline resistance: ribosomal protection proteins and drug efflux pumps.[1]
Caption: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound for the treatment of CABP.
Table 1: this compound Dosing Regimens for CABP
| Route | Loading Dose | Maintenance Dose | Total Duration | Reference |
| Intravenous (IV) | 200 mg IV once over 60 minutes on Day 1 OR 100 mg IV over 30 minutes, twice on Day 1 | 100 mg IV over 30 minutes once daily | 7-14 days | [3][4][5] |
| Oral | 300 mg orally twice on Day 1 | 300 mg orally once daily | 7-14 days | [3][4][6] |
| IV to Oral Switch | 200 mg IV once OR 100 mg IV twice on Day 1 | 100 mg IV daily, with an option to switch to 300 mg orally once daily | 7-14 days | [7][8] |
Note: Oral administration should be in a fasting state (at least 4 hours before and 2 hours after dosing).[3][9] Dairy products, antacids, or multivitamins should be avoided for 4 hours after oral dosing.[3]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | 100 mg IV (Single Dose) | 300 mg Oral (Single Dose) | Reference |
| Bioavailability | N/A | ~34.5% | [1][9] |
| Cmax (ng/mL) | 1,507 | 548 | [9] |
| AUC (h*ng/mL) | 9,358 | 9,399 | [9] |
| Half-life (T1/2) | ~16 hours | ~16 hours | [9] |
| Protein Binding | ~20% | ~20% | [9] |
| Elimination | Primarily in feces (~81%) and urine (~14%) | Primarily in feces (~78-84%) and urine (~14%) | [1][9] |
Note: No dosage adjustments are required for patients with renal or hepatic impairment.[5][6][10]
Table 3: Clinical Efficacy in the OPTIC Phase 3 Trial (this compound vs. Moxifloxacin)
| Endpoint | This compound (%) | Moxifloxacin (%) | Population | Reference |
| Early Clinical Response (ECR) | 81.1 | 82.7 | Intent-to-Treat (ITT) | [1] |
| Post-Treatment Evaluation (PTE) Clinical Success | 87.6 | 85.1 | ITT | [6] |
| PTE Clinical Success (PORT Risk Class III & IV) | 88.4 | 85.2 | ITT | [11] |
| PTE Clinical Success (Patients with comorbidities) | 89.1 | 87.4 | Post-hoc analysis | [8] |
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal Phase 3 OPTIC (this compound for Pneumonia Treatment in the Community) trial.[7][8][11]
Patient Selection and Enrollment Protocol
-
Inclusion Criteria:
-
Adults (≥18 years of age).
-
Hospitalized for suspected CABP.
-
Radiographically confirmed pneumonia (new infiltrate on chest X-ray).
-
Presence of at least three clinical signs or symptoms of CABP (e.g., cough, purulent sputum, chest pain, dyspnea).
-
Pneumonia Severity Index (PSI) Risk Class II, III, or IV.[8]
-
-
Exclusion Criteria:
-
Known hypersensitivity to tetracyclines or fluoroquinolones.
-
Severe renal or hepatic impairment (though later studies confirmed no dose adjustment is needed).[5][6]
-
Pregnancy or lactation.
-
Infection caused by a pathogen known to be resistant to the study drugs.
-
Receipt of more than one dose of a potentially effective non-study antibacterial agent within 72 hours prior to randomization.
-
Caption: Patient Enrollment Workflow.
Treatment Administration Protocol
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or moxifloxacin in a double-blind, double-dummy fashion.[7]
-
This compound Arm:
-
Comparator Arm (Moxifloxacin):
-
Duration: Total treatment duration for both arms was 7 to 14 days, as determined by the investigator.[7][11]
Efficacy and Safety Assessment Protocol
-
Primary Efficacy Endpoint (Early Clinical Response - ECR):
-
Secondary Efficacy Endpoint (Post-Treatment Evaluation - PTE):
-
Safety Monitoring:
-
Monitor for treatment-emergent adverse events (TEAEs) throughout the study.
-
Collect laboratory safety data (hematology, chemistry) at baseline and regular intervals.
-
Record vital signs and perform physical examinations at each study visit.
-
Caption: Key Assessment Points in a CABP Trial.
Conclusion
This compound has demonstrated non-inferiority to moxifloxacin for the treatment of CABP in adults, with a comparable safety profile.[1][6][11] Its availability in both IV and oral formulations provides a valuable option for transitioning patients from inpatient to outpatient care. The fixed-dosing strategy is effective across various body mass indices and in patients with common comorbidities.[8][12] The detailed protocols and data presented herein serve as a robust resource for researchers and clinicians involved in the study and application of this compound for community-acquired bacterial pneumonia.
References
- 1. journals.asm.org [journals.asm.org]
- 2. hcplive.com [hcplive.com]
- 3. NUZYRA® (this compound) Dosing for Patients with CABP [nuzyra.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. d-nb.info [d-nb.info]
- 7. Efficacy for CABP Patients | NUZYRA® (this compound) [nuzyra.com]
- 8. This compound in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of this compound by body mass index in patients with community-acquired bacterial pneumonia: Subanalysis from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omadacycline for Postexposure Prophylaxis of Inhalational Anthrax in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus anthracis, the causative agent of anthrax, remains a significant biothreat agent due to the high mortality rate of inhalational anthrax, which can approach 100% if not treated promptly and effectively. The development of new antimicrobial agents for postexposure prophylaxis (PEP) is critical, especially with the potential for antibiotic-resistant strains. Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated potent in vitro and in vivo activity against B. anthracis, including ciprofloxacin-resistant strains. Similar to other tetracyclines, this compound works by inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a murine model of postexposure prophylaxis for inhalational anthrax, based on published studies. This compound is being developed for PEP and treatment of inhalation anthrax under the guidance of the U.S. Food and Drug Administration (FDA) Animal Rule.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a postexposure prophylaxis (PEP) murine model of inhalational anthrax.
Table 1: Survival Rates in a Murine PEP Model of Inhalational Anthrax (Ciprofloxacin-Resistant B. anthracis)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (days) | 28-Day Survival Rate (%) |
| This compound | 0.75 | Not Specified | q12h | 14 | 90 |
| This compound | 2.5 | Not Specified | q12h | 14 | 100 |
| This compound | 3.75 | Not Specified | q12h | 14 | 100 |
| This compound | 5 | Not Specified | q12h | 14 | 100 |
| This compound | 7.5 | Not Specified | q12h | 14 | 100 |
Application Notes and Protocols for Studying Omadacycline's Effect on Bacterial Biofilm Formation In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro effects of omadacycline on bacterial biofilm formation. This compound, a novel aminomethylcycline antibiotic, has demonstrated potent activity against a broad spectrum of pathogens, including those known to form biofilms.[1][2][3][4][5] This document outlines the methodologies to quantify this compound's efficacy in preventing and eradicating biofilms, crucial for preclinical assessment and understanding its therapeutic potential in biofilm-associated infections.
Introduction to this compound and Biofilms
This compound is a modernized tetracycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5][6][7][8][9][10] Its structural modifications allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[5][6][7][8] Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotic treatments. This compound has shown promise in combating biofilm-producing organisms, making it a subject of significant research interest.[8][11]
Data Presentation: this compound Activity Against Planktonic and Biofilm Bacteria
The following tables summarize the in vitro activity of this compound against key bacterial species, comparing its efficacy against free-floating (planktonic) cells and those within a biofilm structure.
Table 1: this compound Minimum Inhibitory Concentrations (MIC) against Planktonic Bacteria
| Bacterial Species | This compound MIC Range (mg/L) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 0.125 - 1 | 0.25 | 0.25 | [1][2][12] |
| Staphylococcus epidermidis | 0.125 - 1 | - | - | [1][2][12] |
| Streptococcus pneumoniae | - | 0.06 | 0.06 - 0.12 | [13] |
| Acinetobacter baumannii | - | 0.25 | 2 | [6] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: this compound Biofilm MIC (bMIC) and Minimum Biofilm Eradication Concentration (MBEC)
| Bacterial Species | This compound bMIC Range (mg/L) | Notes | Reference |
| Staphylococcus aureus | 0.25 - >64 | Increased MICs observed in the presence of biofilm.[1][2][12] | [1][2][12] |
| Staphylococcus epidermidis | 0.25 - >64 | Increased MICs observed in the presence of biofilm.[1][2][12] | [1][2][12] |
bMIC is the minimum inhibitory concentration for bacteria within a biofilm, which is often significantly higher than for planktonic bacteria.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB), supplemented as required for specific organisms[11]
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Biofilm Formation and Quantification using Crystal Violet Assay
This assay quantifies the total biofilm biomass.[14][15][16][17][18][19]
Materials:
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose[11]
-
This compound
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Grow overnight cultures of the test bacteria.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate. To test for biofilm inhibition, add varying concentrations of this compound at this stage.
-
Incubate the plate for 24-48 hours at 37°C without shaking.
-
Gently aspirate the medium and wash the wells twice with PBS to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15-30 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[17][18]
-
Measure the absorbance at 550-595 nm using a plate reader.[14][16]
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[20][21][22]
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device)
-
Bacterial strains and appropriate growth media
-
This compound
-
Sterile 96-well plates
-
Recovery medium
Procedure:
-
Prepare a bacterial inoculum and dispense it into a 96-well plate.
-
Place the peg lid of the MBEC device into the inoculum plate and incubate to allow biofilm formation on the pegs.
-
After incubation, gently rinse the peg lid in saline to remove planktonic bacteria.
-
Prepare a 96-well plate with serial dilutions of this compound.
-
Transfer the peg lid with the established biofilms into the antibiotic plate.
-
Incubate for the desired exposure time.
-
After exposure, rinse the peg lid again and place it in a new 96-well plate containing recovery medium.
-
Sonication or vigorous vortexing may be used to dislodge the remaining viable bacteria from the pegs into the recovery medium.
-
The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of this compound Alone and in Combination with Rifampin against Staphylococcus aureus and Staphylococcus epidermidis in an In Vitro Pharmacokinetic/Pharmacodynamic Biofilm Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.website-files.com [assets.website-files.com]
- 12. Evaluation of this compound Alone and in Combination with Rifampin against Staphylococcus aureus and Staphylococcus epidermidis in an In Vitro Pharmacokinetic/Pharmacodynamic Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of this compound tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal violet assay [bio-protocol.org]
- 15. [PDF] Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. | Semantic Scholar [semanticscholar.org]
- 16. Crystal violet biomass assays [bio-protocol.org]
- 17. static.igem.org [static.igem.org]
- 18. static.igem.org [static.igem.org]
- 19. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. innovotech.ca [innovotech.ca]
- 22. MBEC Assay® Testing - Innovotech [innovotech.ca]
Omadacycline Demonstrates Significant Efficacy in Preclinical Model of Chronic Wound Infections
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A recent study evaluating the efficacy of omadacycline in a preclinical dorsal wound model of chronic infection has revealed promising results for the treatment of persistent, multidrug-resistant bacterial wounds. The research, aimed at scientists, researchers, and drug development professionals, provides robust quantitative data and detailed experimental protocols, highlighting this compound's potential as a valuable therapeutic agent in combating chronic wound infections.
The study, which utilized a murine model to mimic chronic wounds infected with multidrug-resistant Acinetobacter baumannii, demonstrated that this compound treatment led to significant improvements across multiple endpoints. Key findings indicated that a 10 mg/kg dose of this compound administered twice daily for six days resulted in 100% survival of the subjects, complete clearance of systemic infection, and accelerated wound closure.[1][2] Furthermore, the treatment was associated with a significant reduction in inflammatory cytokine responses and a decreased formation of bacterial biofilms, which are critical factors in the persistence of chronic infections.[1][2]
These findings are particularly significant given the rising challenge of antimicrobial resistance globally. Acinetobacter baumannii is a notorious opportunistic pathogen known for causing severe infections in healthcare settings and its frequent resistance to multiple antibiotics.[1][2] The demonstrated efficacy of this compound against a multidrug-resistant strain in a complex wound environment underscores its potential clinical utility.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study, comparing this compound treatment with control groups.
Table 1: Survival Rate and Systemic Infection Clearance
| Treatment Group | Dose | Survival Rate (%) | Systemic Infection Clearance (%) |
| This compound | 10 mg/kg | 100 | 100 |
| This compound | 15 mg/kg | 90 | Not Reported |
| Doxycycline | 25 mg/kg | 100 | Not Reported |
| Infection Control | - | 70 | 0 |
Table 2: Wound Healing and Bacterial Load
| Treatment Group | Dose | Mean Wound Closure Time (days) | Reduction in Biofilm Formation |
| This compound | 10 mg/kg | Accelerated | Significant |
| This compound | 15 mg/kg | Accelerated | Significant |
| Doxycycline | 25 mg/kg | ~15 | Significant |
| Infection Control | - | >21 | Mature biofilm observed |
Experimental Protocols
A detailed methodology was employed to ensure the reproducibility and validity of the findings.
Dorsal Wound Model of Chronic Infection Protocol
This protocol outlines the key steps for establishing a chronic wound infection in a murine model.
-
Animal Model: Female Swiss Webster mice (4-6 weeks old) are utilized.[3] For studies requiring an immunocompromised state, neutropenia can be induced via intraperitoneal injections of cyclophosphamide.[4][5]
-
Anesthesia and Hair Removal: Mice are anesthetized. The dorsal area from the mid-lumbar to the pelvic region is shaved, and the skin is disinfected.[4] A depilatory lotion may be used for complete hair removal.[6]
-
Wound Creation: A 6.0 mm disposable skin biopsy punch is used to create a full-thickness dorsal wound on each side of the midline.[4]
-
Inoculation: A suspension of multidrug-resistant Acinetobacter baumannii (e.g., strain 5075) is prepared. The wound bed is inoculated with a specific colony-forming unit (CFU) count (e.g., 7.0 × 10^4 CFU).[4]
-
Dressing: The wound is covered with a transparent film dressing to maintain a moist environment and protect the wound.[5][6]
-
Induction of Chronic Infection: The combination of the bacterial inoculum and, in some models, induced neutropenia, establishes a persistent infection that fails to heal without intervention, mimicking a chronic wound state.[5]
This compound Administration and Efficacy Assessment Protocol
-
Treatment Initiation: this compound administration is typically initiated 2 hours post-infection.[3]
-
Dosing Regimen: this compound is administered at specified doses (e.g., 10 mg/kg and 15 mg/kg) twice daily for a duration of 6 days.[1] The drug is typically delivered via subcutaneous injection.[3]
-
Efficacy Evaluation:
-
Survival: Survival rates are monitored daily.
-
Wound Closure: Wound size is measured at regular intervals (e.g., days 0, 1, 3, 7, 15, and 21) using digital photography and calipers.[4]
-
Bacterial Burden: At the end of the study, wound tissue, as well as organs like the liver and kidneys, are aseptically harvested, homogenized, and plated to determine the bacterial load (CFU counts).[3][4]
-
Biofilm Formation: Scanning electron microscopy (SEM) can be used to visualize and assess the extent of biofilm formation on the wound surface and dressing.[1]
-
Inflammatory Response: Levels of inflammatory cytokines in tissue homogenates or serum are measured using appropriate immunoassays.[1]
-
Visualizations
To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the dorsal wound model.
Caption: this compound's mechanism of action.
These application notes and protocols provide a comprehensive overview of the preclinical evaluation of this compound in a challenging chronic wound infection model. The robust data and detailed methodologies offer a solid foundation for further research and development in the critical area of antibiotic discovery and wound care. This compound's ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, further solidifies its potential as a next-generation antibiotic.[7][8][9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Omadacycline Resistance in Gram-negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of omadacycline resistance in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in Gram-negative bacteria?
A1: While this compound was designed to overcome the two major tetracycline resistance mechanisms, specific resistance in Gram-negative bacteria can still occur.[1] The primary mechanisms include:
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli and AdeABC in Acinetobacter baumannii, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[2][3] While this compound is a poor substrate for many common tetracycline-specific efflux pumps, some multidrug efflux systems can still recognize and transport it.[4]
-
Target Site Modification: Although this compound is designed to be effective against bacteria with ribosomal protection proteins (e.g., TetM), mutations in the 16S rRNA, which is part of the 30S ribosomal subunit where this compound binds, can potentially reduce binding affinity and confer resistance.[5][6]
-
Enzymatic Inactivation: The presence of tetracycline-inactivating enzymes, such as the TetX monooxygenase, can lead to resistance.[4] These enzymes chemically modify the antibiotic, rendering it unable to bind to its ribosomal target.
Q2: My this compound Minimum Inhibitory Concentration (MIC) values are higher than expected for susceptible Gram-negative isolates. What could be the cause?
A2: Several factors can lead to erroneously high MIC values in vitro:
-
Drug Instability: this compound can degrade in solution, with studies showing an approximately 50% decline in concentration over 24 hours in solution.[7][8] This degradation can lead to falsely elevated MICs, especially for slower-growing bacteria.[7]
-
Incorrect Inoculum Preparation: An inoculum density that is too high can result in higher MICs. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, before its final dilution in the microtiter plate.[9]
-
Trailing Effect: Some bacteria may exhibit a "trailing effect," where a small amount of residual growth is observed over a range of concentrations. This can make it difficult to determine the true MIC endpoint.[10]
-
Contamination: Contamination of the bacterial culture or reagents can interfere with the assay and produce unreliable results.
Q3: How can I investigate the role of efflux pumps in this compound resistance in my Gram-negative isolates?
A3: You can perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.[11] Common EPIs used for Gram-negative bacteria include phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenylhydrazone (CCCP).[11]
Q4: Are there specific Gram-negative species that are known to have intrinsic or high-level resistance to this compound?
A4: Yes, some Gram-negative species are intrinsically less susceptible to this compound. These include Proteus spp., Providencia spp., and Morganella spp., which often exhibit high MIC90 values (≥32 µg/mL).[4] Additionally, some carbapenem-resistant Klebsiella pneumoniae (KPC-producing) strains have shown high resistance to this compound.[12][13]
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
| Issue | Possible Cause | Troubleshooting Step |
| High variability in MIC values between replicate experiments. | Inconsistent inoculum preparation. | Strictly adhere to the 0.5 McFarland standard for inoculum density. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or store aliquots at -80°C and use a fresh aliquot for each assay. | |
| Variation in incubation time or temperature. | Ensure consistent incubation at 35°C ± 2°C for 16-20 hours.[9] | |
| Falsely high MICs for slow-growing organisms. | This compound degradation during extended incubation. | For slow-growing mycobacteria, consider daily supplementation of the drug to account for degradation.[7][10] Alternatively, the use of stabilizing agents like Oxyrase has been explored.[14] |
Guide 2: Investigating Unexpected Resistance
| Issue | Possible Cause | Troubleshooting Step |
| A previously susceptible isolate now shows resistance. | Spontaneous mutation or acquisition of resistance genes. | Perform whole-genome sequencing to identify potential mutations in the 16S rRNA or regulatory genes of efflux pumps. Use PCR to screen for known tetracycline resistance genes like tet(A), tet(B), and tet(X).[15][16] |
| High MICs observed, but no known resistance genes are detected. | Overexpression of efflux pumps. | Perform a quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes (e.g., acrA, acrB in E. coli; adeA, adeB in A. baumannii). |
| Novel resistance mechanism. | Further investigation using transcriptomics (RNA-seq) or proteomics may be necessary to identify novel resistance determinants. |
Quantitative Data Summary
Table 1: this compound MIC50 and MIC90 Values for Selected Gram-negative Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Not Specified | 0.5 | 2 | [17] |
| Klebsiella pneumoniae | Not Specified | 8 | 8 | [4] |
| Enterobacter cloacae | Not Specified | 4 | 4 | [4] |
| Acinetobacter baumannii | 41 | 4 | 8 | [18] |
| Enterobacterales (overall) | Not Specified | 1 | 8 | [17] |
| Proteus mirabilis | Not Specified | 16 | >32 | [17] |
| Carbapenem-Resistant K. pneumoniae (KPC-producing) | 24 | 32 | 32 | [13] |
| Carbapenem-Resistant K. pneumoniae (Class B Metallo-β-lactamase) | 17 | 0.5 | 8 | [13] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17]
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound working solution to the first well of a row and perform 2-fold serial dilutions across the plate.[9]
-
The last well should not contain any drug and will serve as the positive (growth) control. Include a well with only sterile CAMHB as a negative (sterility) control.[9]
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Using a multichannel pipette, inoculate each well (except the negative control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.[9]
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[9]
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates visually from the bottom. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Efflux Pump Inhibition Assay
-
Prepare two sets of microtiter plates as described in Protocol 1.
-
In the first set of plates, perform serial dilutions of this compound alone.
-
In the second set of plates, add a fixed, sub-inhibitory concentration of the efflux pump inhibitor (e.g., 50 mg/L PAβN or 16 mg/L CCCP) to all wells before adding the this compound serial dilutions.[11]
-
Proceed with inoculation, incubation, and reading of the MIC as described in Protocol 1.
-
Interpretation: A ≥4-fold reduction in the this compound MIC in the presence of the EPI is considered indicative of efflux pump activity.[11]
Visualizations
Caption: Overview of this compound Resistance Mechanisms in Gram-negative Bacteria.
References
- 1. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Novel Aminomethylcycline this compound Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome Protection Proteins—“New” Players in the Global Arms Race with Antibiotic-Resistant Pathogens | MDPI [mdpi.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Challenges and a potential solution to perform drug susceptibility testing of this compound against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Activity and Heteroresistance of this compound Against Clinical Staphylococcus aureus Isolates From China Reveal the Impact of this compound Susceptibility by Branched-Chain Amino Acid Transport System II Carrier Protein, Na/Pi Cotransporter Family Protein, and Fibronectin-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The in vitro Activity of this compound Alone and in Combination Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1364. Efficacy of this compound Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections in the Phase 3 CABP and ABSSSI Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of this compound Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Omadacycline Efflux Pump Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omadacycline and investigating efflux pump-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known efflux pump resistance mechanisms that affect this compound?
This compound was designed to overcome the most common tetracycline-specific efflux pumps, such as Tet(K) and Tet(L), as well as ribosomal protection proteins.[1][2][3][4] However, some multidrug resistance (MDR) efflux pumps have been identified as capable of reducing this compound susceptibility. These include:
-
MexXY-OprM and MexAB-OprM: These are Resistance-Nodulation-Division (RND) family efflux pumps found in Gram-negative bacteria that can confer resistance to this compound.[2]
-
MepRAB: A frameshift mutation in the mepB gene, a component of the MepRAB efflux pump in Staphylococcus aureus, has been associated with decreased susceptibility to this compound.[5]
While not an efflux pump, the tetracycline monooxygenase Tet(X) is another enzymatic mechanism that can inactivate this compound, although its prevalence is considered low.[2]
Q2: How does this compound's structure help it evade common tetracycline efflux pumps?
This compound is a novel aminomethylcycline, a semisynthetic derivative of minocycline.[6] Its structure includes modifications at the C-7 and C-9 positions of the tetracycline D-ring.[2][3] The C-7 modification is specifically designed to circumvent tetracycline-specific efflux pump resistance mechanisms.[2][3] The exact mechanism of how this compound avoids efflux is still under investigation.[7]
Q3: What are the expected MIC ranges for this compound against susceptible and resistant strains?
Minimum Inhibitory Concentration (MIC) values for this compound are generally low, even against strains resistant to older tetracyclines. However, elevated MICs may be observed in strains overexpressing certain MDR efflux pumps. The following tables summarize representative MIC data.
Data Presentation
Table 1: this compound MICs against Key Pathogens (μg/mL)
| Organism | MIC₅₀ | MIC₉₀ | Susceptible Breakpoint (FDA) |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | ≤ 0.5 |
| Streptococcus pneumoniae | 0.06 | 0.12 | ≤ 0.12 |
| Enterococcus faecalis (VRE) | 0.12 | 0.25 | N/A |
| Enterococcus faecium (VRE) | 0.12 | 0.25 | N/A |
| Escherichia coli | 0.5 | 2 | ≤ 4 |
| Klebsiella pneumoniae | 1 | 2 | ≤ 4 |
| Enterobacter cloacae | 1 | 4 | ≤ 4 |
Data compiled from multiple surveillance studies.[2][8][9]
Table 2: Impact of Efflux Pump Expression on this compound MICs (μg/mL)
| Bacterial Strain | Relevant Genotype | This compound MIC | Tetracycline MIC | Doxycycline MIC |
| E. coli expressing Tet(K) | Efflux Pump | 0.5 | 64 | 8 |
| S. aureus expressing Tet(M) | Ribosomal Protection | 0.25 | >128 | 32 |
| E. coli with increased efflux | MDR Efflux | 2 | 64 - >64 | 16 |
Illustrative data based on published findings.[6][7][10]
Troubleshooting Guides
Issue 1: Higher-than-expected this compound MICs in known tetracycline-resistant strains.
-
Possible Cause 1: Presence of MDR efflux pumps. While this compound evades many common tetracycline efflux pumps, MDR pumps like MexXY-OprM or MexAB-OprM in Gram-negatives can still be effective.[2]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known MDR efflux pump genes (e.g., mexX, mexY, mexA, mexB).
-
Efflux Pump Inhibitor (EPI) Assay: Conduct an MIC assay with and without a broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine beta-naphthylamide (PAβN). A significant reduction (≥4-fold) in the this compound MIC in the presence of an EPI suggests efflux pump activity.
-
-
Possible Cause 2: Presence of Tet(X) enzyme. Though less common, the Tet(X) enzyme can inactivate this compound.[2]
-
Troubleshooting Steps:
-
Genetic Screening: Use PCR to screen for the presence of the tet(X) gene.
-
Issue 2: Inconsistent results in efflux pump inhibitor (EPI) assays.
-
Possible Cause 1: EPI instability or precipitation. Some EPIs have low aqueous solubility and can precipitate in assay media, leading to variable effective concentrations.[11]
-
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh working dilutions of the EPI from a stock solution for each experiment.
-
Solubility Check: Visually inspect the final dilution for any cloudiness or precipitate before adding it to the assay.
-
Co-solvent Use: If solubility is an issue, consider using a small, non-inhibitory concentration of a co-solvent like DMSO in the final assay medium.
-
-
Possible Cause 2: Inappropriate EPI concentration. The chosen EPI concentration might be toxic to the bacteria or not high enough to effectively inhibit the target pump.
-
Troubleshooting Steps:
-
Toxicity Control: Determine the MIC of the EPI alone to ensure the concentration used in the synergy assay is non-inhibitory.
-
Concentration Titration: Test a range of EPI concentrations to find the optimal non-toxic, inhibitory concentration.
-
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy between this compound and an Efflux Pump Inhibitor
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic effect of an EPI with this compound.
Methodology:
-
Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Prepare stock solutions of this compound and the EPI in an appropriate solvent (e.g., DMSO).
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of this compound (e.g., along the columns) and the EPI (e.g., along the rows) by serial dilution in MHB.
-
Include control wells with this compound alone, EPI alone, and no drug (growth control).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC of this compound alone and in combination with each concentration of the EPI.
-
Calculate the FIC for each combination:
-
FICₐ = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICₑ = (MIC of EPI in combination) / (MIC of EPI alone)
-
-
Calculate the FIC Index (FICI): FICI = FICₐ + FICₑ
-
Interpretation:
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol measures the relative expression of efflux pump genes in response to this compound exposure.
Methodology:
-
Bacterial Culture and RNA Extraction:
-
Grow bacterial cultures to the mid-logarithmic phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, primers specific for the target efflux pump genes and a housekeeping gene (e.g., 16S rRNA), and a suitable qPCR master mix.
-
Perform the qRT-PCR using a three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and untreated samples.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[15] An increase in the fold change in the this compound-treated sample indicates upregulation of the efflux pump gene.
-
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, this compound, and tigecycline against clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Gene expression analysis by quantitative PCR [bio-protocol.org]
- 16. mcgill.ca [mcgill.ca]
Omadacycline In Vivo Efficacy Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing omadacycline dosage for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with this compound's in vivo efficacy?
A1: The primary PK/PD index that best correlates with this compound's in vivo efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][2][3][4] This parameter has shown the highest correlation with efficacy in various preclinical models, including murine thigh and lung infection models.[1][3]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models and humans?
A2: this compound exhibits a large volume of distribution, low plasma protein binding, and a long elimination half-life, which supports once-daily dosing.[1] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Human | Mouse | Rat | Monkey |
| Oral Bioavailability | ~34.5%[1][2][5] | - | - | - |
| Plasma Protein Binding | ~21%[1][3] | ~15.3%[3] | ~26.1%[3] | ~21.2%[3] |
| Elimination Half-life (t½) | 16-17 hours[1] | - | - | - |
| Primary Route of Excretion | Feces (81.1%) and Urine (14.4%) as unchanged drug[1][2] | - | - | - |
Q3: How does this compound's mechanism of action impact experimental design?
A3: this compound is an aminomethylcycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7][8][9][10] This mechanism is effective against a broad range of Gram-positive and select Gram-negative bacteria, including strains with common tetracycline resistance mechanisms like efflux pumps and ribosomal protection.[6][7][10] When designing experiments, it is crucial to use bacterial strains with well-characterized resistance mechanisms to fully evaluate this compound's efficacy.
Q4: Are there any known immunomodulatory effects of this compound to consider in in vivo studies?
A4: Yes, recent studies have suggested that this compound possesses anti-inflammatory properties. In a murine model of acute lung injury, this compound was shown to reduce the production of proinflammatory cytokines and chemokines, as well as neutrophil infiltration into the lungs.[11] These immunomodulatory effects could contribute to the overall therapeutic outcome in infection models and should be considered when analyzing results.
Troubleshooting Guide
Issue 1: Suboptimal efficacy observed despite using a previously reported "effective" dose.
-
Possible Cause 1: Variation in bacterial strain susceptibility.
-
Possible Cause 2: Issues with drug formulation or administration.
-
Possible Cause 3: Host factors in the animal model.
-
Troubleshooting Step: The immune status of the animal can impact efficacy. For example, the presence of neutrophils has been shown to enhance the in vivo efficacy of this compound.[1] Consider whether a neutropenic or immunocompetent model is more appropriate for your research question.
-
Issue 2: High variability in plasma drug concentrations between animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Standardize the administration technique (e.g., intravenous, subcutaneous, oral gavage) and ensure accurate dosing based on individual animal body weight.
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for inter-individual differences in drug metabolism and clearance.
-
-
Possible Cause 3: For oral dosing, variability in gastric emptying and absorption.
-
Troubleshooting Step: Ensure a consistent fasting period for all animals before oral administration to minimize variability in absorption.[1]
-
Experimental Protocols & Data
In Vivo Efficacy Models
The following tables summarize dosing and efficacy data from key preclinical studies.
Table 1: this compound Efficacy in Murine Thigh Infection Models
| Pathogen | Model | Dosing Regimen (subcutaneous) | Efficacy Endpoint | fAUC/MIC Target | Reference |
| S. aureus | Neutropenic | 0.25 to 64 mg/kg/12h | Net Stasis | Median: 21.9 | [12] |
| S. aureus | Neutropenic | 0.25 to 64 mg/kg/12h | 1-log kill | Median: 57.7 | [12] |
| S. pneumoniae, S. aureus, E. coli, K. pneumoniae | Neutropenic & Normal | - | - | Static effect (mean): 23.0 - 59.4 | [1] |
Table 2: this compound Efficacy in Murine Pneumonia Models
| Pathogen | Model | Dosing Regimen (subcutaneous) | Efficacy Endpoint | fAUC/MIC Target | Reference |
| S. pneumoniae | Neutropenic | 0.1 to 25.6 mg/kg/12h | Net static effect | 1 mg/kg dose | [1][13] |
| S. pneumoniae | Neutropenic | 0.1 to 25.6 mg/kg/12h | Max bacterial kill | 10 mg/kg dose | [1] |
| S. aureus | Neutropenic | 0.25 to 64 mg/kg/12h | 1-log kill | <1.06 to 17 | [14] |
Table 3: this compound Efficacy in a Murine Dorsal Wound Infection Model
| Pathogen | Model | Dosing Regimen | Efficacy Outcome | Reference |
| A. baumannii (MDR) | Chronic Infection | 10 mg/kg twice daily for 6 days | 100% survival, clearance of systemic infection, accelerated wound closure | [15][16] |
Detailed Experimental Protocol: Neutropenic Murine Thigh Infection Model
This protocol is a generalized representation based on published studies.[12][15]
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR or similar strains).
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Infection: Two hours before treatment, inject a logarithmic-phase culture of the test organism (e.g., S. aureus) into the thigh muscles of each mouse. The typical inoculum is around 10^6 to 10^7 colony-forming units (CFU) per thigh.
-
This compound Administration: Administer this compound subcutaneously at various doses. Dosing can be done at set intervals (e.g., every 12 hours) for a total of 24 hours.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial load in treated groups to untreated control groups to determine the reduction in CFU. Calculate the fAUC/MIC ratio for each dose level to determine the PK/PD target associated with different levels of efficacy (e.g., stasis, 1-log kill).
Visualizations
Caption: this compound's mechanism of action: Inhibition of bacterial protein synthesis.
Caption: Workflow for a neutropenic murine thigh infection model.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Pharmacokinetics, Safety and Pharmacokinetics/Pharmacodynamics Analysis of this compound in Chinese Healthy Subjects [frontiersin.org]
- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Immunomodulatory activity of this compound in vitro and in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Pharmacodynamic Evaluation of this compound (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacodynamic Evaluation of this compound against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Investigating potential adverse effects of Omadacycline in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential adverse effects of Omadacycline observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Cardiovascular Effects
-
Q1: What are the potential cardiovascular effects of this compound observed in preclinical models?
A1: Preclinical studies in cynomolgus monkeys have shown that this compound can cause a transient, dose-dependent increase in heart rate.[1] This effect is thought to be related to its selective binding to the muscarinic M2 acetylcholine receptor, leading to a vagolytic effect.[1][2] Importantly, this compound did not demonstrate any clinically significant effects on QTc interval prolongation in conscious monkeys or in human ether-a-go-go-related gene (hERG) channel assays.[1][3]
-
Q2: We are observing tachycardia in our animal model after this compound administration. Is this expected and what is the proposed mechanism?
A2: Yes, a transient increase in heart rate is an expected finding based on preclinical safety data.[1] The proposed mechanism is the attenuation of parasympathetic influence on the heart rate due to this compound's antagonist activity at the muscarinic M2 receptor.[1][4] This effect has been observed to be asymptomatic in early-phase clinical trials in healthy volunteers.[1][2]
Gastrointestinal Effects
-
Q3: Our animals are exhibiting signs of nausea and vomiting after oral dosing with this compound. Is this a known preclinical adverse effect?
A3: Yes, nausea and vomiting are among the most frequently reported adverse events for this compound in both preclinical and clinical studies, particularly with oral administration and at higher doses.[4][5][6][7] These effects are generally transient and not considered treatment-limiting in most cases.[7]
Hepatotoxicity
-
Q4: We have noted elevations in liver enzymes (ALT, AST) in our rat toxicology studies. Is this a documented preclinical finding for this compound?
A4: Yes, transient and generally low-magnitude increases in serum aminotransferases have been observed with this compound administration in preclinical and clinical studies.[4][7][8] These elevations are typically asymptomatic and reversible.[8] this compound is not extensively metabolized by the liver, which may contribute to its relatively low potential for severe hepatotoxicity.[8]
Genotoxicity
-
Q5: What is the genotoxic potential of this compound based on preclinical assays?
A5: The majority of genetic toxicity tests for this compound have been negative. However, some in vitro assays, such as a chromosomal aberrations assay in Chinese Hamster Ovary (CHO) cells and the mouse lymphoma assay, have shown some evidence of clastogenic and aneugenic activity.[5][9] Bacterial reverse mutation assays (Ames test) were inconclusive due to toxicity to the bacterial strains.[5]
Dermatological Effects
-
Q6: Is there a risk of phototoxicity with this compound?
A6: Based on in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity tests, this compound is classified as "probably phototoxic".[5][9] This is a known class effect for tetracycline antibiotics.
Local Tolerance
-
Q7: We are observing injection site reactions in our animal studies with intravenous this compound. Is this a known issue?
A7: Yes, infusion site reactions have been reported in preclinical and clinical studies of intravenously administered this compound.[5] These reactions are generally mild to moderate in severity.[5]
Troubleshooting Guides
Cardiovascular Monitoring
-
Issue: Unexpectedly high incidence of atrioventricular block (AVB) observed in cynomolgus monkeys during cardiovascular safety assessment.
-
Troubleshooting:
-
Pre-screening: It is recommended to prescreen unrestrained, non-stressed animals for pre-existing AVB, as some populations of cynomolgus monkeys may have a high background incidence.
-
Heart Rate Considerations: this compound can cause a decrease in the expected heart rate increase in response to restraint, which may unmask pre-existing AVB.
-
Differentiate Drug-Induced vs. Background: A thorough analysis of the timing of AVB events in relation to drug administration and heart rate changes is crucial to distinguish between a direct drug effect and the unmasking of a pre-existing condition.
-
Managing Gastrointestinal Upset
-
Issue: Significant nausea and vomiting in study animals, potentially affecting food consumption and overall health.
-
Troubleshooting:
-
Dose Optimization: Consider if the dose being used is in the higher range of preclinical testing. If so, a dose reduction may alleviate the severity of gastrointestinal effects.
-
Route of Administration: If using oral administration, consider if an intravenous route is feasible for the study, as this may reduce the incidence of nausea and vomiting.
-
Supportive Care: Ensure adequate hydration and nutritional support for animals experiencing significant gastrointestinal upset.
-
Interpreting Liver Enzyme Elevations
-
Issue: Elevated ALT and AST levels are observed, raising concerns about hepatotoxicity.
-
Troubleshooting:
-
Magnitude and Duration: Assess the magnitude and duration of the enzyme elevations. Transient and low-level increases are more consistent with previous findings for this compound.
-
Histopathology: Correlate biochemical findings with liver histopathology to determine if there is evidence of cellular damage.
-
Dose-Response: Evaluate if the enzyme elevations are dose-dependent.
-
Data Presentation
Table 1: Summary of Cardiovascular Effects of this compound in Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Maximum Heart Rate Increase (bpm) | - | 37 | 58 | 27 |
| Duration of Significant Heart Rate Increase (hours) | - | 4.5 | 4.5 | 2.5 |
| Effect on QTc Interval | No effect | No effect | No effect | No effect |
| Data derived from in vivo studies in conscious cynomolgus monkeys.[1] |
Table 2: Summary of Preclinical Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay | S. typhimurium | With and Without | Inconclusive (due to toxicity) |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Positive (clastogenic and aneugenic activity)[5][9] |
| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and Without | Positive[5] |
| In vivo Micronucleus Test | Mouse | N/A | Negative |
| In vivo Micronucleus Test | Rat | N/A | Negative |
Table 3: Summary of In Vitro hERG Channel Activity
| Parameter | This compound Concentration | Result |
| hERG Channel Activity Inhibition | 100 µg/ml (179.5 µM) | No effect[1] |
| 25% Inhibitory Concentration (IC25) | 166 µg/ml (298.0 µM) | - |
Experimental Protocols
1. In Vitro hERG Channel Assay
-
Objective: To assess the potential of this compound to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, a key indicator of potential for QT interval prolongation.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record hERG currents.
-
Test Compound Application: this compound is applied at various concentrations to the cells.
-
Data Acquisition: hERG currents are recorded before and after the application of this compound.
-
Analysis: The concentration-response curve for hERG current inhibition is generated to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
-
2. In Vivo Cardiovascular Safety Assessment in Cynomolgus Monkeys
-
Objective: To evaluate the effects of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) in a non-rodent species.
-
Methodology:
-
Animal Model: Conscious, telemetered male and female cynomolgus monkeys are used.
-
Drug Administration: this compound is administered intravenously.
-
Data Collection: Cardiovascular parameters (heart rate, blood pressure, ECG intervals including QT and QTc) are continuously monitored via telemetry before and after drug administration.
-
Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between this compound-treated and vehicle-treated groups.
-
3. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
-
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the negative control indicates a mutagenic potential.
-
4. In Vitro Chromosomal Aberration Assay
-
Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.
-
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction).
-
Treatment: Cell cultures are treated with various concentrations of this compound for a defined period.
-
Harvesting and Slide Preparation: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
5. 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
-
Objective: To evaluate the phototoxic potential of this compound.
-
Methodology:
-
Cell Line: Balb/c 3T3 mouse fibroblasts are used.
-
Treatment: Two sets of cell cultures are treated with a range of concentrations of this compound.
-
Irradiation: One set of treated cells is exposed to a non-cytotoxic dose of UVA light, while the other set is kept in the dark.
-
Neutral Red Uptake: After a 24-hour incubation period post-treatment and irradiation, cell viability is assessed by measuring the uptake of the vital dye Neutral Red.
-
Analysis: The concentration-response curves for cytotoxicity in the presence and absence of UVA light are compared. A significant increase in cytotoxicity in the irradiated group indicates phototoxic potential.
-
Visualizations
Caption: this compound's mechanism of action: inhibition of bacterial protein synthesis.
Caption: A generalized workflow for preclinical safety assessment of this compound.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. iivs.org [iivs.org]
- 6. Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay | FDA [fda.gov]
- 7. oecd.org [oecd.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Improving Omadacycline's activity against tetracycline-resistant strains
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve omadacycline's activity against tetracycline-resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: this compound is designed to overcome tetracycline resistance. Why am I observing high Minimum Inhibitory Concentrations (MICs) against certain tetracycline-resistant strains?
A1: While this compound is effective against the two most common tetracycline resistance mechanisms—ribosomal protection (e.g., tet(M)) and dedicated tetracycline efflux pumps (e.g., tet(K))—its activity can be compromised by other, less common mechanisms.[1][2] These include:
-
Broad-spectrum multidrug efflux pumps: Systems like AdeABC in Acinetobacter nosocomialis can actively remove this compound from the cell.[3][4]
-
Enzymatic inactivation: The flavin-dependent monooxygenase Tet(X) can chemically modify and inactivate this compound. A Klebsiella pneumoniae isolate expressing tet(X4) has shown high-level resistance to this compound (MIC >64 µg/mL).[5]
Q2: How can I determine if reduced this compound activity in my bacterial strain is due to an active efflux pump?
A2: You can perform an efflux pump inhibition assay. This involves determining the MIC of this compound against your strain in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the observed resistance. For example, 1-(1-naphthylmethyl)-piperazine (NMP) has been used to demonstrate the role of the AdeABC efflux pump in reducing this compound susceptibility in Acinetobacter nosocomialis.[3][4] An ethidium bromide accumulation assay can also be used to qualitatively assess efflux pump activity.
Q3: What strategies can I employ to improve this compound's in vitro activity against a resistant strain?
A3: Combination therapy is a primary strategy. By combining this compound with an agent that targets the specific resistance mechanism, you may restore its potency.
-
For efflux pump-mediated resistance: Use an appropriate efflux pump inhibitor.
-
For general enhancement: Test for synergy with other antibiotics. Studies have shown that this compound can act synergistically with other agents, though these interactions are often species-specific. For example, this compound combined with sulbactam has shown synergy against 80% of tested carbapenem-nonsusceptible Acinetobacter baumannii isolates.[6] Similarly, combinations with rifabutin and clarithromycin have demonstrated synergy against Mycobacterium abscessus.[7]
Q4: Are there known synergistic or antagonistic interactions between this compound and other common antibiotics?
A4: Most tested combinations with this compound show additive or indifferent effects.[8] Widespread, predictable synergy or antagonism has not been observed across different bacterial species.[8] However, specific synergistic interactions have been documented against certain pathogens, such as this compound with sulbactam against A. baumannii and this compound with rifabutin against M. abscessus.[6][7] It is crucial to experimentally determine these interactions for your specific strain of interest using a checkerboard assay.
Troubleshooting Guides
Problem: Unexpectedly high this compound MIC values.
| Possible Cause | Troubleshooting Step |
| Presence of a multidrug efflux pump | Perform an MIC assay with and without an efflux pump inhibitor (e.g., NMP). A ≥4-fold MIC reduction indicates efflux activity. |
| Enzymatic inactivation by Tet(X) | Screen for the presence of the tet(X) gene using PCR. If positive, consider alternative therapeutic strategies as there are no clinically available Tet(X) inhibitors. |
| Experimental error | Verify inoculum density, media preparation, and incubation conditions. Rerun the assay with appropriate quality control strains. |
Quantitative Data Summary
Table 1: this compound MICs against Klebsiella pneumoniae with and without tet(X4)
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Eravacycline MIC (µg/mL) | Tigecycline MIC (µg/mL) |
| K. pneumoniae L3995hy | ST485, tet(X4) | >64 | 32 | >32 |
| E. coli DH-5α (Recipient) | Wild-type | 8 | 0.25 | 1 |
| E. coli L3995-DH5α (Transformant) | Expressing tet(X4) | 16 | 2 | 4 |
| Data sourced from a 2024 study on a clinical isolate.[5] |
Table 2: In Vitro Synergy of this compound Combinations against Acinetobacter baumannii
| Combination Agent | Synergy Observed (% of isolates) |
| Sulbactam | 80% |
| Amikacin | 30% |
| Polymyxin B | 30% |
| Meropenem | 0% |
| Rifampin | 0% |
| Data from a study on 10 carbapenem-nonsusceptible isolates.[6] |
Table 3: In Vitro Synergy of this compound Combinations against Mycobacterium abscessus
| Combination Agent | Synergy Observed (% of strains) |
| Rifabutin (RFB) | 76.9% |
| Clarithromycin (CLR) | 75.8% |
| Tedizolid (TZD) | 34.4% |
| Clofazimine (CLO) | 25.0% |
| Imipenem (IPM) | 21.1% |
| Amikacin (AMK) | 17.5% |
| Data from a 2023 checkerboard analysis study.[7] |
Visualizations
Caption: Troubleshooting workflow for high this compound MICs.
Caption: Logic of using an EPI to restore this compound activity.
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol determines the interaction between this compound and a second antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of this compound and the second test antibiotic.
-
-
Methodology:
-
Prepare serial two-fold dilutions of this compound along the x-axis of the microtiter plate (e.g., columns 1-10) in CAMHB. Column 11 will contain this compound only (no second agent), and column 12 will be a growth control (no antibiotics).
-
Prepare serial two-fold dilutions of the second antibiotic along the y-axis of the plate (e.g., rows A-G) in CAMHB. Row H will contain the second agent only (no this compound).
-
The result is a plate where each well (A1 through G10) contains a unique concentration combination of the two drugs.
-
Inoculate each well with 50 µL of the prepared bacterial suspension to a final volume of 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Read the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of this compound + FIC of Agent B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
2. Ethidium Bromide (EtBr) Accumulation Assay for Efflux Activity
This fluorometric assay qualitatively assesses efflux pump activity by measuring the accumulation of EtBr, a substrate for many efflux pumps.
-
Materials:
-
Fluorometer or fluorescence plate reader (Excitation: 530 nm, Emission: 600 nm)
-
Black, clear-bottom 96-well plates
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (e.g., 1-2 µg/mL final concentration)
-
Glucose solution (to energize pumps)
-
Efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control, or the test EPI.
-
-
Methodology:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4-0.6).
-
Aliquot the cell suspension into the wells of the black microtiter plate.
-
Add the test EPI to the desired wells. For a positive control, add CCCP (a proton motive force uncoupler that inhibits energy-dependent efflux). Leave some wells without any inhibitor as a negative control.
-
Add EtBr to all wells to initiate the accumulation phase.
-
Immediately place the plate in the fluorometer and begin reading fluorescence every 1-2 minutes.
-
After a baseline is established, add glucose to all wells to provide energy for the efflux pumps.
-
Continue to monitor fluorescence over time.
-
Interpretation:
-
No Inhibitor: A low, steady level of fluorescence is expected, as active pumps expel EtBr as it enters.
-
With Inhibitor (or in efflux-deficient strains): A higher level of fluorescence will be observed, as the inhibited pumps cannot expel EtBr, leading to its accumulation and intercalation with intracellular DNA, which enhances its fluorescence.
-
-
3. Tet(X) Enzymatic Activity Assay (Spectrophotometric)
This protocol provides a general method to measure the activity of the Tet(X) monooxygenase by monitoring the consumption of its cofactor, NADPH.[9]
-
Materials:
-
UV-Vis Spectrophotometer
-
Purified Tet(X) enzyme or cell lysate containing Tet(X)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0-7.5)
-
NADPH solution
-
Tetracycline antibiotic substrate (e.g., tetracycline, doxycycline, or this compound)
-
-
Methodology:
-
Set up a reaction mixture in a cuvette containing the reaction buffer and a known concentration of the tetracycline substrate (e.g., 1 mM).
-
Add a known concentration of NADPH (e.g., 100-200 µM).
-
Initiate the reaction by adding the purified Tet(X) enzyme or cell lysate.
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at room temperature or 37°C.
-
The rate of NADPH oxidation (decrease in A₃₄₀) is directly proportional to the enzymatic activity of Tet(X).
-
Calculate the specific activity using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
A control reaction without the tetracycline substrate should be performed to account for any substrate-independent NADPH oxidase activity.
-
References
- 1. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AdeABC Efflux Pump Controlled by AdeRS Two Component System Conferring Resistance to Tigecycline, this compound and Eravacycline in Clinical Carbapenem Resistant Acinetobacter nosocomialis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdeABC Efflux Pump Controlled by AdeRS Two Component System Conferring Resistance to Tigecycline, this compound and Eravacycline in Clinical Carbapenem Resistant Acinetobacter nosocomialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of this compound Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Synergistic Effects of this compound with Other Antimicrobial Agents against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. medwinpublishers.com [medwinpublishers.com]
Technical Support Center: Omadacycline Oral Formulation for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral formulation of omadacycline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral formulation of this compound for research use?
A1: The primary challenges in developing an oral formulation for this compound stem from its intrinsic physicochemical and pharmacokinetic properties. This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.[1] The main hurdles for researchers are its low oral bioavailability, significant food effects, and potential for drug interactions at the absorption level.
Q2: What is the oral bioavailability of this compound and why is it low?
A2: The oral bioavailability of this compound is approximately 34.5%.[2][3][4][5] This low bioavailability is primarily attributed to its low intestinal permeability.[1][2] this compound is also a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of intestinal cells and back into the gastrointestinal lumen, further limiting its absorption.[1]
Q3: How does food impact the oral absorption of this compound?
A3: Food, particularly high-fat and dairy-containing meals, significantly reduces the oral bioavailability of this compound.[5][6] Co-administration with food can decrease this compound exposure by 15% to 63%, depending on the meal composition and the timing of administration relative to dosing.[5][6] It is recommended that oral this compound be administered in a fasted state.[2][6][7]
Q4: Are there any known stability issues with this compound in research formulations?
A4: this compound, like other tetracyclines, can be susceptible to degradation in aqueous solutions, especially at 37°C.[8] For research purposes, it is advisable to prepare fresh solutions for each experiment.[9] If short-term storage is necessary, refrigeration at 2–8°C is recommended, with usage within 24 hours for susceptibility testing.[9] The tosylate salt form of this compound was developed to improve stability for the oral tablet formulation.[10]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Food Effect | Ensure animals are fasted for an appropriate period (e.g., at least 4 hours) before oral dosing.[3][4] Standardize the fasting and feeding schedule across all study groups. |
| Chelation | Avoid co-administration with divalent or trivalent cations, such as those found in certain animal chows or gavage vehicles.[3] These can chelate this compound and reduce its absorption. |
| Formulation Issues | Ensure the this compound formulation is fully solubilized. This compound has high aqueous solubility, but issues with the formulation vehicle could lead to incomplete dissolution.[2] Consider using a simple aqueous vehicle for preclinical studies. |
| P-gp Efflux | If trying to maximize exposure, consider co-administering a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux on absorption.[1] This can help determine if efflux is a major limiting factor in your animal model. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
| Possible Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) | A low Papp is expected for this compound, similar to the low permeability marker mannitol.[1][11] Ensure your assay is sensitive enough to detect small changes in permeability. |
| Efflux Transporter Activity | This compound is a P-gp substrate.[1] Perform a bi-directional permeability assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1] Include a P-gp inhibitor to confirm transporter involvement.[1] |
| Poor Compound Recovery | Analyze both donor and receiver compartments, as well as cell lysates, to perform a mass balance calculation.[1] Low recovery may be due to non-specific binding to the plate or accumulation within the cells.[1] |
| Inconsistent Caco-2 Monolayers | Ensure the Caco-2 cell monolayers are fully differentiated and have consistent transepithelial electrical resistance (TEER) values.[1] Use cells within a consistent passage number range to minimize variability.[1] |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Oral this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~34.5% | [2][3][4][5] |
| Tmax (Time to Peak Plasma Concentration) | 2.5 - 3.0 hours (fasted) | [2][12] |
| Plasma Protein Binding | ~21% | [2] |
| Elimination Half-life | 16 - 17 hours | [2] |
| Primary Route of Elimination | Feces (81.1% unchanged) | [2][4] |
Table 2: In Vitro Permeability of this compound
| Assay System | Parameter | Value | Conditions | Reference |
| Caco-2 Cells | Apparent Permeability (Papp A->B) | 5.8 x 10⁻⁵ cm/min | 12 µM, with P-gp inhibitor | [1] |
| Caco-2 Cells | Apparent Permeability (Papp A->B) | Similar to mannitol | Without P-gp inhibitor | [1][11] |
Experimental Protocols
Protocol 1: Caco-2 Cell Bi-Directional Permeability Assay
This protocol is to assess the intestinal permeability and potential for active efflux of this compound.
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Monitor the integrity of the cell monolayer by measuring Transepithelial Electrical Resistance (TEER) values.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of this compound in the transport buffer at the desired concentrations (e.g., 10 µM).
-
For efflux inhibition, prepare a dosing solution containing a P-gp inhibitor (e.g., verapamil).
-
-
Permeability Measurement (Apical-to-Basolateral, A -> B):
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral-to-Apical, B -> A):
-
Add the this compound dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A -> B direction.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(B->A) / Papp(A->B)). An efflux ratio > 2 is indicative of active efflux.[1]
-
Protocol 2: In Vitro Dissolution Testing
This protocol is for assessing the dissolution rate of an oral solid dosage form of this compound.
-
Apparatus:
-
USP Apparatus 2 (Paddle).[11]
-
-
Dissolution Medium:
-
Procedure:
-
Set the paddle speed to 60 RPM.[11]
-
Place one this compound tablet in each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples promptly.
-
Analyze the concentration of dissolved this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound dissolved at each time point.
-
Plot the percentage dissolved versus time to generate a dissolution profile.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Experimental workflow for a Caco-2 bi-directional permeability assay.
Caption: Impact of food on the oral absorption of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: this compound for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Food on the Bioavailability of this compound in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Omadacycline In Vitro Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the in vitro activity of omadacycline, with a specific focus on the potential confounding effects of serum and pH. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to ensure the accuracy and reproducibility of your experiments.
Impact of Serum on this compound In Vitro Activity
Quantitative Data Summary
Studies have consistently demonstrated that the in vitro activity of this compound is not significantly affected by the presence of human serum. This is in contrast to other tetracyclines, such as doxycycline, where an increase in Minimum Inhibitory Concentration (MIC) values is observed in the presence of serum.[1] The low plasma protein binding of this compound, approximately 21% in humans, contributes to this minimal impact.[1]
| Organism | Serum Concentration | Observed Change in this compound MIC |
| Staphylococcus aureus | Not specified (Human/Mouse) | No increase |
| Streptococcus pneumoniae | Not specified (Human/Mouse) | No increase |
| Haemophilus influenzae | Not specified (Human/Mouse) | No increase |
| Escherichia coli | Not specified (Human/Mouse) | No increase |
Impact of pH on this compound In Vitro Activity
Quantitative Data Summary
The pH of the testing medium can have a notable impact on the in vitro activity of this compound. Acidic conditions can lead to a decrease in its potency, observed as an increase in MIC values.
| pH Level | Organism | Fold-Increase in this compound MIC (compared to pH 7.4) |
| 5.0 - 6.0 | Not specified | Several-fold higher[1] |
| 5.5 | Staphylococcus aureus | 1 to 2 two-fold serial dilutions higher |
| 8.0 | Not specified | Unaffected[1] |
Troubleshooting Guide and FAQs
Q1: We are observing higher than expected this compound MIC values in our experiments. What could be the cause?
A1: Several factors could contribute to elevated MIC values:
-
Acidic pH of the medium: As the data indicates, the activity of this compound is reduced in acidic environments. Verify the pH of your prepared Mueller-Hinton broth or other testing media. Ensure it is within the recommended range (typically 7.2-7.4) before inoculation.
-
Incorrect inoculum preparation: An inoculum density that is too high can lead to falsely elevated MICs. Ensure your bacterial suspension is standardized to a 0.5 McFarland standard.
-
Drug degradation: While this compound is generally stable, prolonged incubation at 37°C can lead to some degradation. Prepare fresh drug solutions for your assays and use them promptly.
-
Contamination: Contamination of your bacterial culture or reagents can interfere with the assay and lead to inaccurate results. Always use aseptic techniques.
Q2: Does the presence of serum in our cell culture medium affect our this compound susceptibility results?
A2: Based on current research, the presence of human or mouse serum is not expected to significantly alter the MIC of this compound.[1] Its low protein binding minimizes the impact of serum components on its availability to the bacterial cells.[1] If you are using a different type of serum, it would be prudent to perform a control experiment to confirm the absence of a significant effect.
Q3: We are testing this compound in an environment that mimics the pH of a phagolysosome (around pH 5.5). Should we expect a change in its activity?
A3: Yes, you should anticipate a decrease in this compound's activity at a pH of 5.5. Studies have shown a one to two-fold increase in the MIC for Staphylococcus aureus at this pH. This is an important consideration for studies investigating the intracellular activity of this compound.
Q4: How can we ensure the pH of our medium remains stable throughout the experiment?
A4: Use a well-buffered medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare the medium according to the manufacturer's instructions and verify the final pH. For experiments requiring specific pH values, you may need to use buffers appropriate for microbiological assays that will not inhibit bacterial growth.
Q5: Are there any specific considerations when preparing this compound stock solutions?
A5: this compound is typically dissolved in a suitable solvent like sterile deionized water or DMSO to create a stock solution. It is recommended to prepare fresh stock solutions for each experiment to avoid potential degradation over time, especially when stored in aqueous solutions. For long-term storage, it is best to store the powdered compound as recommended by the manufacturer.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for this compound
This protocol aligns with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound hydrochloride analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of this compound in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 µg/mL in the microtiter plate wells. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Protocol 2: Testing the Impact of Serum on this compound MIC
-
Medium Preparation: Prepare CAMHB supplemented with the desired concentration of heat-inactivated human serum (e.g., 10%, 25%, 50%). Ensure the serum is sterile and from a reliable source.
-
MIC Determination: Follow the steps outlined in Protocol 1, using the serum-supplemented CAMHB for all dilutions and as the growth medium for the bacteria.
-
Control: Concurrently, run a standard MIC assay using CAMHB without serum to provide a baseline for comparison.
Protocol 3: Testing the Impact of pH on this compound MIC
-
Medium pH Adjustment: Prepare CAMHB and adjust the pH to the desired levels (e.g., 5.5, 6.5, 7.4, 8.0) using sterile HCl or NaOH. Verify the final pH with a calibrated pH meter.
-
MIC Determination: Follow the steps outlined in Protocol 1, using the pH-adjusted CAMHB for all dilutions and as the growth medium.
-
Control: Run a standard MIC assay using CAMHB at the standard pH of 7.2-7.4 as a control.
Visualizing Experimental Workflows
Caption: Workflow for Standard Broth Microdilution MIC Assay.
Caption: Workflow for Modifying Media for Serum and pH Testing.
References
Troubleshooting Omadacycline MIC variability in laboratory settings
Welcome to the Technical Support Center for Omadacycline Minimum Inhibitory Concentration (MIC) Testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on obtaining accurate and reproducible this compound MIC results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results higher than expected or highly variable?
A1: Several factors can lead to falsely elevated or variable this compound MICs. The most common cause is the degradation of the drug during incubation, especially at 37°C.[1][2][3] this compound concentration can decline by approximately 50% within 24 hours at this temperature.[1][2][4] This is particularly problematic for slow-growing organisms requiring long incubation periods.[2][3] Other potential causes include improper drug solution storage, incorrect media pH, and procedural inconsistencies.
Q2: What is the "trailing effect" and how does it affect this compound MIC readings?
A2: The trailing effect, or trailing growth, refers to the observation of reduced but persistent bacterial growth over a range of increasing antibiotic concentrations. This can make it difficult to determine a clear endpoint of 100% inhibition.[2][5][6] For some organisms, particularly rapidly growing mycobacteria (RGM), reading the MIC at 80% inhibition is recommended to obtain more consistent and clinically relevant results.[5][6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, prepare fresh this compound solutions for each experiment.[1] this compound is soluble in organic solvents like DMSO.[1] To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute with the desired aqueous buffer, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2] If short-term storage is necessary, refrigerate the solution at 2–8°C and use it within 24 hours for susceptibility testing.[1] For long-term storage, this compound as a solid is stable for at least four years at -20°C.[1]
Q4: Does the pH of the testing medium matter for this compound MICs?
A4: Yes, the pH of the culture medium significantly influences this compound's in vitro activity. MIC values can be several-fold higher in acidic conditions (pH 5.0–6.0) compared to the standard pH of 7.2-7.4.[1] Its activity is generally unaffected at a pH of 8.0.[1] Therefore, ensuring the correct pH of your testing medium is critical.
Q5: What are the recommended Quality Control (QC) strains for this compound testing?
A5: Adherence to CLSI or EUCAST guidelines is essential.[8][9][10] Commonly used QC strains and their expected MIC ranges as per CLSI M100 standards include:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Streptococcus pneumoniae ATCC 49619
-
Haemophilus influenzae ATCC 49247
Testing these strains alongside your experimental isolates ensures that your reagents, procedures, and incubation conditions are correct.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound MIC testing.
Issue 1: Inconsistent MIC Results for the Same Isolate
High variability between experimental repeats is a common challenge. This workflow can help diagnose the root cause.
Issue 2: Falsely High MICs with Slow-Growing Organisms (e.g., Nontuberculous Mycobacteria)
This issue is almost always linked to the instability of this compound over long incubation periods.
Data on this compound Stability and MIC Variation
The stability of this compound is a critical factor, particularly when testing slow-growing mycobacteria (SGM) that require extended incubation.
Table 1: Effect of Daily this compound Supplementation on MICs for Slow-Growing Mycobacteria (SGM)
| Organism | Incubation Time | Condition | Reported MIC (mg/L) | Fold Change |
|---|---|---|---|---|
| M. avium | 7 Days | No Supplementation | 128 (100% inhibition) | - |
| M. avium | 7 Days | 50% Daily Supplementation | 64 (100% inhibition) | 2-fold decrease |
| M. kansasii | 7 Days | No Supplementation | >128 | - |
| M. kansasii | 7 Days | 50% Daily Supplementation | 32 | >4-fold decrease |
Data synthesized from studies on this compound degradation.[2][4][11]
Table 2: this compound Stability at Different Temperatures
| Temperature | Time | Approximate % Potency Lost | Implication for MIC Testing |
|---|---|---|---|
| 37°C | 24 hours | ~50% | Falsely high MICs with incubations >24h.[1][2][4] |
| 2–8°C | 24 hours | Minimal | Recommended for short-term storage of solutions.[1] |
| -20°C | ≥ 4 years | Minimal | Recommended for long-term storage of solid compound.[1] |
Data from published stability studies.[1]
Experimental Protocols
CLSI-Standard Broth Microdilution (BMD) for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[8][12]
-
Media Preparation:
-
This compound Stock Solution Preparation:
-
On the day of the assay, dissolve pure this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Perform serial two-fold dilutions in sterile deionized water or the appropriate testing medium to create working solutions for the MIC panel.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Assay Procedure:
-
Dispense the diluted antimicrobial agent into the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum + broth, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.[14] Fastidious organisms may require longer incubation (20-24 hours).[14]
-
-
Reading the MIC:
-
Quality Control:
-
Concurrently test the appropriate ATCC® reference strains. The resulting MICs must fall within the acceptable ranges published in the current CLSI M100 document.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and a potential solution to perform drug susceptibility testing of this compound against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and a potential solution to perform drug susceptibility testing of this compound against nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Susceptibility Testing of this compound against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.website-files.com [assets.website-files.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. szu.gov.cz [szu.gov.cz]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. jmilabs.com [jmilabs.com]
- 14. liofilchem.com [liofilchem.com]
Refinement of Omadacycline treatment duration in animal infection models
Welcome to the technical support center for researchers utilizing omadacycline in animal infection models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of this compound treatment duration and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose of this compound in murine models?
A1: A common starting dose in murine models is 15 mg/kg, administered once daily. This dosage is considered equivalent to the standard 300 mg oral dose in humans and has been shown to result in a significant reduction in bacterial burden in various infection models.[1] For certain infections, such as those caused by Bacillus anthracis, doses have ranged from 5 to 20 mg/kg twice daily.[2]
Q2: How is this compound typically administered in animal studies?
A2: this compound can be administered via oral gavage, intravenous infusion, or subcutaneous injection.[3][4][5] The choice of administration route often depends on the specific experimental protocol and the pharmacokinetic profile being investigated. Oral administration should be done in a fasted state to ensure optimal absorption.[6][7]
Q3: What is the recommended treatment duration for this compound in animal models?
A3: The treatment duration is highly dependent on the pathogen and the infection model. For pulmonary Mycobacteroides abscessus infections in mice, a 4-week treatment duration has been utilized to assess efficacy.[1][8][9][10] In models of anthrax, a 14-day treatment course has been shown to be effective.[2] Researchers should determine the optimal duration based on the specific goals of their study, such as achieving bacterial stasis or a 1- to 2-log reduction in bacterial load.[11]
Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters for this compound?
A4: The ratio of the 24-hour unbound area under the concentration-time curve to the minimum inhibitory concentration (fAUC0–24/MIC) is the PK/PD parameter that best correlates with the in vivo efficacy of this compound.[6][7][11] This parameter is crucial for designing and interpreting studies on treatment duration.
Troubleshooting Guide
Issue: Inconsistent efficacy results in our murine pneumonia model.
Possible Causes & Solutions:
-
Drug Administration: Ensure consistent and accurate dosing. For oral administration, confirm that animals are properly fasted as food can impair absorption.[6][7] Verify the stability and concentration of your this compound solution.
-
Animal Model: If using a neutropenic model, confirm the induction of neutropenia. The presence of neutrophils can enhance the in vivo efficacy of this compound.[6]
-
Bacterial Strain: The susceptibility of the bacterial strain to this compound (MIC value) is a critical factor. Ensure you are using a well-characterized strain and have confirmed its MIC.[11]
-
PK/PD Target Attainment: The fAUC0–24/MIC ratio is the key driver of efficacy.[6][11] Consider measuring plasma and/or epithelial lining fluid concentrations of this compound to ensure that you are achieving the target exposure.
Issue: High variability in bacterial load between animals in the same treatment group.
Possible Causes & Solutions:
-
Inoculum Preparation and Delivery: Standardize the preparation of the bacterial inoculum to ensure a consistent concentration. Refine the infection procedure to minimize variability in the initial bacterial load.
-
Timing of Treatment Initiation: Initiate treatment at a consistent time point post-infection across all animals.[3]
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.
Quantitative Data Summary
The following tables summarize quantitative data from various animal infection models to aid in experimental design.
Table 1: this compound Efficacy in Murine Pulmonary Infection Models
| Pathogen | Mouse Strain | This compound Dose | Treatment Duration | Efficacy Outcome | Reference |
| Mycobacteroides abscessus | C3HeB/FeJ | 15 mg/kg, once daily | 4 weeks | 1 to 3 log10 reduction in lung CFU | [1][12] |
| Post-influenza MRSA | Not specified | Clinically relevant doses | Not specified | Improved survival, reduced inflammation | [13] |
| Streptococcus pneumoniae | Neutropenic | 1 mg/kg | 24 hours | Net static effect | [6] |
| Streptococcus pneumoniae | Neutropenic | 10 mg/kg | 24 hours | 2.4–2.7 log10 CFU reduction | [6] |
| Staphylococcus aureus | Neutropenic | 0.25 to 64 mg/kg/12h | 24 hours | ≥2-log kill achieved against all organisms | [4] |
Table 2: this compound Efficacy in Other Murine Infection Models
| Infection Model | Pathogen | This compound Dose | Treatment Duration | Efficacy Outcome | Reference |
| Urinary Tract Infection | Escherichia coli (CIP-R) | Not specified | Not specified | Better efficacy than ciprofloxacin | [14] |
| Inhalation Anthrax | Bacillus anthracis | 5, 10, or 20 mg/kg, twice daily | 14 days | Significant efficacy over vehicle control | [2] |
| Plague (Post-exposure prophylaxis) | Yersinia pestis | 40 mg/kg, twice daily | Not specified | Significant survival benefit over vehicle control | [2] |
Experimental Protocols
Murine Model of Pulmonary Mycobacteroides abscessus Infection
This protocol provides a general framework based on cited literature.[1][8]
-
Animal Model: C3HeB/FeJ mice are commonly used.
-
Bacterial Inoculum: M. abscessus is grown in an appropriate broth, washed, and resuspended to the desired concentration.
-
Infection: Mice are infected via intranasal or aerosol exposure to establish a pulmonary infection.
-
This compound Administration: Treatment with this compound (e.g., 15 mg/kg) is typically initiated one day post-infection and administered once daily via oral gavage.
-
Efficacy Evaluation: The primary endpoint is the bacterial burden in the lungs, measured in colony-forming units (CFU), typically assessed over a 4-week treatment period.[1][8][9][10]
Neutropenic Murine Pneumonia Model
This protocol is a generalized representation of methods found in the literature.[4]
-
Induction of Neutropenia: Neutropenia is induced in mice using cyclophosphamide.
-
Bacterial Inoculum: The bacterial pathogen (e.g., S. aureus) is prepared to a specific concentration.
-
Infection: Mice are infected via the intranasal route. The initial bacterial burden in the lungs is determined at time zero.
-
This compound Administration: Treatment with a range of this compound doses is initiated two hours post-inoculation, typically via subcutaneous injection.
-
Efficacy Evaluation: The bacterial burden in the lungs is enumerated from lung homogenates after a 24-hour treatment period.
Visualizations
Caption: Workflow for a murine pulmonary infection model.
Caption: Troubleshooting logic for inconsistent efficacy.
References
- 1. Efficacy of this compound-Containing Regimen in a Mouse Model of Pulmonary Mycobacteroides abscessus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Pharmacodynamic Evaluation of this compound against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of this compound-Containing Regimen in a Mouse Model of Pulmonary Mycobacteroides abscessus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Potency of this compound against Mycobacteroides abscessus Clinical Isolates In Vitro and in a Mouse Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Omadacycline vs. Tigecycline: A Comparative Review of In Vitro Activity
A deep dive into the in vitro potency of two prominent tetracycline antibiotics, omadacycline and tigecycline, this guide provides a comprehensive comparison of their activity against key bacterial pathogens. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and a visual representation of their mechanism of action.
This compound, an aminomethylcycline, and tigecycline, a glycylcycline, represent significant advancements in the tetracycline class of antibiotics. Both were developed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. This guide synthesizes in vitro data from multiple studies to offer a comparative analysis of their efficacy.
Comparative In Vitro Activity: A Tabular Summary
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and tigecycline against a range of clinically important bacteria. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for direct comparison.
Table 1: In Vitro Activity against Staphylococcus aureus
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. aureus (Overall) | This compound | 1,017 | 0.5 | 1 |
| Tigecycline | 1,017 | 0.12 | 0.25 | |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 150 | - | 0.25 |
| Tigecycline | 150 | - | 0.5 |
Data sourced from multiple studies.[1][2]
Table 2: In Vitro Activity against Klebsiella pneumoniae
| Organism Phenotype | Antibiotic | Susceptibility Rate (%) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Overall | This compound | 75.5 | - | - |
| Tigecycline | 97.9 | - | - | |
| Non-ESBL-producing | This compound | 83.3 | - | - |
| Tigecycline | 100 | - | - | |
| ESBL-producing | This compound | 66.7 | - | - |
| Tigecycline | 96.7 | - | - | |
| Carbapenem-resistant | This compound | 76.5 | - | - |
| Tigecycline | 97.1 | - | - | |
| Carbapenem-Resistant K. pneumoniae (CRKP) | This compound | 75 | - | 32 |
| Tigecycline | - | - | - |
Data sourced from multiple studies.[3][4]
Table 3: In Vitro Activity against Enterococcus faecium
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| E. faecium | This compound | 224 | 0.25 | 0.5 |
| Tigecycline | 224 | 0.125 | 0.25 | |
| Vancomycin-Resistant E. faecium (VRE) | This compound | 54 | - | - |
| Tigecycline | 54 | - | - |
Susceptibility rate for VRE against this compound was 77.8% and against Tigecycline was 96.3%.[5][6]
Table 4: In Vitro Activity against Moraxella catarrhalis
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| M. catarrhalis | This compound | 207 | 0.125 | - |
| Tigecycline | 207 | 0.125 | - |
Data sourced from a study on 207 isolates.[7][8]
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using two standard antimicrobial susceptibility testing methods: broth microdilution and gradient diffusion.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and tigecycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Gradient Diffusion Method
This method involves the use of a predefined, continuous concentration gradient of an antibiotic on a test strip.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension using a sterile swab.
-
Application of Test Strip: A strip containing a gradient of either this compound or tigecycline is applied to the center of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.[9]
Mechanism of Action and Resistance
This compound and tigecycline both function by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Their structural modifications allow them to evade common tetracycline resistance mechanisms.
Caption: Mechanism of action and evasion of resistance by this compound and Tigecycline.
Summary of Findings
Based on the available in vitro data, both this compound and tigecycline demonstrate potent activity against a broad spectrum of bacterial pathogens, including those with resistance to older tetracyclines.
-
Against Staphylococcus aureus, including MRSA, tigecycline generally exhibits lower MIC values compared to this compound.[1][2]
-
For Klebsiella pneumoniae, including ESBL-producing and carbapenem-resistant strains, tigecycline shows a higher overall susceptibility rate than this compound.[3]
-
In the case of Enterococcus faecium, tigecycline also demonstrates greater in vitro potency with lower MIC50 and MIC90 values.[5]
-
Both drugs show comparable activity against Moraxella catarrhalis.[7][8]
It is important to note that in vitro activity is just one aspect of a drug's profile. Clinical efficacy is influenced by various factors, including pharmacokinetics, pharmacodynamics, and the specific clinical scenario. This guide provides a foundational in vitro comparison to aid researchers in their ongoing efforts in the field of infectious diseases and drug development.
References
- 1. In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, this compound, and tigecycline against clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. Comparative in vitro activities of this compound, eravacycline and tigecycline against non-ESBL-producing, ESBL-producing and carbapenem-resistant isolates of K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy and Safety of this compound Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of antibacterial activities and resistance mechanisms of this compound and tigecycline against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of the Novel Tetracyclines, Tigecycline, Eravacycline, and this compound, Against Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Gradient Diffusion | MI [microbiology.mlsascp.com]
Omadacycline Demonstrates Superior In Vitro Efficacy Over Doxycycline Against Multidrug-Resistant Acinetobacter baumannii
A comprehensive analysis of recent in vitro studies indicates that omadacycline, a newer aminomethylcycline, exhibits greater potency against multidrug-resistant (MDR) Acinetobacter baumannii compared to the older tetracycline, doxycycline. This guide provides a detailed comparison of their efficacy, supported by quantitative data from key experiments, and outlines the methodologies employed.
For researchers and drug development professionals grappling with the challenge of MDR A. baumannii, a notorious nosocomial pathogen, the search for effective therapeutic options is critical. This guide synthesizes available data to offer a clear comparison between this compound and doxycycline, two tetracycline-class antibiotics.
Comparative In Vitro Susceptibility
A pivotal study evaluating a diverse panel of MDR A. baumannii clinical isolates revealed a significant disparity in the in vitro activity of this compound and doxycycline. This compound demonstrated potent activity, with MIC50 and MIC90 values indicating that a lower concentration of the drug was required to inhibit the growth of 50% and 90% of the tested isolates, respectively, compared to doxycycline.[1]
Notably, against isolates resistant to tetracycline and doxycycline, this compound maintained lower MIC values, suggesting it can overcome common tetracycline resistance mechanisms.[1]
Table 1: Comparative MIC Values of this compound and Doxycycline against MDR Acinetobacter baumannii
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25[1] | 2[1] |
| Doxycycline | 0.25[1] | 32[1] |
Other studies have reported varying MIC ranges for both drugs, which can be attributed to geographical differences in resistant strains and the specific molecular mechanisms of resistance present in the tested isolates. For instance, some studies have reported this compound MIC50/90 values of 4/8 mg/L against MDR A. baumannii.[2][3] For doxycycline, MIC50 and MIC90 values of 1 µg/mL and 2 µg/mL, respectively, have been observed in a cohort of patients with carbapenem-resistant A. baumannii infections.[4][5]
Mechanisms of Action and Resistance
Both this compound and doxycycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, this compound's structural modifications, specifically at the C7 and C9 positions of the tetracycline D ring, enable it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[6][7][8] This structural advantage is a key factor in its enhanced activity against MDR strains.
A. baumannii develops resistance to tetracyclines primarily through two mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotic molecules out of the bacterial cell, preventing them from reaching their target. The AdeABC efflux pump is a significant contributor to tetracycline resistance in A. baumannii.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome, preventing the antibiotic from binding to its target site and thereby allowing protein synthesis to continue.
This compound's design allows it to circumvent these resistance mechanisms, making it a more reliable agent against many doxycycline-resistant strains of A. baumannii.[6][7][8]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The following outlines the broth microdilution method, a gold standard for this purpose, as guided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial suspension to serial dilutions of an antibiotic in a liquid growth medium within a 96-well microtiter plate.
1. Preparation of Materials:
-
Bacterial Culture: A fresh (18-24 hour) culture of the A. baumannii isolate is used to create a bacterial suspension.
-
Inoculum Standardization: The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Solutions: Stock solutions of this compound and doxycycline are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of the microtiter plate to achieve a range of concentrations.
-
Microtiter Plates: Sterile 96-well plates are used for the assay.
2. Assay Procedure:
-
A series of two-fold dilutions of the antibiotics are prepared directly in the microtiter plate wells containing CAMHB.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 1°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
The interaction between tetracycline antibiotics and the bacterial ribosome, and the mechanisms of resistance, can be visualized as follows:
Caption: Mechanisms of action and resistance for tetracyclines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Activity of this compound Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral doxycycline to carbapenem-resistant Acinetobacter baumannii infection as a polymyxin-sparing strategy: results from a retrospective cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral doxycycline to carbapenem-resistant Acinetobacter baumannii infection as a polymyxin-sparing strategy: results from a retrospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of this compound, eravacycline, cefiderocol, apramycin, and comparator antibiotics against Acinetobacter baumannii causing bloodstream infections in Greece, 2020–2021: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Omadacycline's Potent In Vitro Activity Against Vancomycin-Resistant Enterococcus (VRE): A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of in vitro studies demonstrates the potent activity of omadacycline, a novel aminomethylcycline antibiotic, against vancomycin-resistant Enterococcus (VRE), a challenging multidrug-resistant pathogen. This guide provides a comparative analysis of this compound's efficacy against VRE, alongside other therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a modernized tetracycline, has shown robust in vitro activity against a broad spectrum of Gram-positive bacteria, including difficult-to-treat resistant strains.[1] Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values for this compound against both Enterococcus faecalis and Enterococcus faecium, the two most common species of VRE causing human infections.
Comparative In Vitro Susceptibility
The in vitro potency of this compound against VRE has been evaluated in several studies, often in comparison to other antibiotics used to treat VRE infections, such as linezolid, daptomycin, tigecycline, and eravacycline. The following tables summarize the MIC data from these studies, providing a clear comparison of their activity.
| Antibiotic | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| This compound | E. faecalis (vancomycin-resistant) | 0.12 | 0.25 | [1] |
| This compound | E. faecium (vancomycin-resistant) | 0.06 | 0.12 | [2][3] |
| Daptomycin | E. faecium (multidrug-resistant) | 1 | 2 | [4] |
| Tigecycline | E. faecium | 0.06 | 0.12 | [5] |
| Eravacycline | E. faecium | 0.06 | 0.12 | [5] |
| Antibiotic | Organism | Susceptibility (%) |
| This compound | E. faecium (VRE) | 77.8 |
| Tigecycline | E. faecium (VRE) | 96.3 |
| Eravacycline | E. faecium (VRE) | 96.3 |
| Doxycycline | E. faecium (VRE) | 25.9 |
| Minocycline | E. faecium (VRE) | 27.8 |
| This compound | E. faecalis (VRE) | 7.6 |
| Tigecycline | E. faecalis (VRE) | 100 |
| Eravacycline | E. faecalis (VRE) | 96.15 |
| Doxycycline | E. faecalis (VRE) | 7.6 |
| Minocycline | E. faecalis (VRE) | 7.6 |
Experimental Protocols
The determination of in vitro susceptibility of this compound and comparator agents against VRE is primarily conducted using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and the E-test.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[6][7]
-
Inoculum Preparation: A standardized inoculum of the VRE isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Panel Preparation: Serial twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, CAMHB is supplemented with calcium to a final concentration of 50 mg/L.[8]
-
Inoculation and Incubation: The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted antibiotics. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours. For vancomycin, a full 24-hour incubation is required.[8][9]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
E-test Method
The E-test is a gradient diffusion method that provides a quantitative MIC value.[5]
-
Agar Plate Preparation: A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized VRE suspension.
-
E-test Strip Application: An E-test strip, which contains a predefined gradient of the antibiotic, is applied to the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mechanism of Action and Resistance
To understand the efficacy of this compound against VRE, it is crucial to examine the mechanisms of both vancomycin resistance and this compound's action.
Vancomycin Resistance Signaling Pathway
Vancomycin resistance in Enterococcus is primarily mediated by the vanA or vanB operons.[10] These operons encode enzymes that alter the terminal D-Ala-D-Ala of the peptidoglycan precursor to D-Ala-D-Lac, reducing the binding affinity of vancomycin to its target.[11] The expression of these resistance genes is controlled by a two-component regulatory system, VanS/VanR.
Caption: Vancomycin resistance signaling pathway in Enterococcus.
This compound's Mechanism of Action
This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][12] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[13] A key advantage of this compound is its ability to overcome the two major mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][14]
Caption: this compound's mechanism of action on the bacterial ribosome.
Conclusion
The available in vitro data strongly support the potent activity of this compound against vancomycin-resistant Enterococcus. Its low MIC values, often comparable or superior to other VRE-active agents, make it a promising therapeutic option. The detailed experimental protocols provided in this guide offer a framework for consistent and reproducible susceptibility testing in research and clinical settings. The diagrams illustrating the molecular mechanisms provide a clear understanding of how this compound overcomes resistance and exerts its antibacterial effect. Further clinical studies are warranted to fully establish the in vivo efficacy and safety of this compound for the treatment of VRE infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of this compound against Multidrug-Resistant Enterococcus faecium Strains in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. eqap.iacld.com [eqap.iacld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Omadacycline and Linezolid: A Comparative Analysis for the Treatment of Skin and Skin Structure Infections
A comprehensive review of the clinical evidence comparing the efficacy, safety, and mechanisms of action of omadacycline and linezolid in the management of acute bacterial skin and skin structure infections (ABSSSI).
In the landscape of antimicrobial therapeutics for complex skin infections, both this compound and linezolid have emerged as significant treatment options, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of these two agents, drawing upon data from pivotal clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Ribosomal Targets
This compound and linezolid exert their antibacterial effects by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they target different components of the bacterial ribosome, leading to distinct mechanisms of action.
This compound , a novel aminomethylcycline, is a derivative of the tetracycline class of antibiotics.[1] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[2][3][4] This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[3] A key advantage of this compound is its ability to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[2][5]
Linezolid , the first of the oxazolidinone class of antibiotics, targets the 50S ribosomal subunit.[6][7][8] It binds to the 23S ribosomal RNA at the peptidyl transferase center, preventing the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[6][9][10] This unique mechanism of action means there is infrequent cross-resistance between linezolid and other protein synthesis inhibitors.[9]
Clinical Efficacy: Head-to-Head in the OASIS Trials
The pivotal evidence for comparing this compound and linezolid in ABSSSI comes from the Phase 3 OASIS (this compound in Acute Skin and Skin Structure Infections) trials. These were randomized, double-blind, multicenter studies designed to evaluate the non-inferiority of this compound to linezolid.
Experimental Protocols of the OASIS Trials
The OASIS program consisted of two key studies: OASIS-1 and OASIS-2.[11]
-
Study Design: Both were non-inferiority trials.[12][13] OASIS-1 evaluated intravenous (IV) to oral this compound versus IV to oral linezolid, while OASIS-2 focused on an oral-only regimen of both drugs.[14][15][16][17]
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, wound infections, or major cutaneous abscesses, were enrolled.[12]
-
Dosing Regimens:
-
OASIS-1 (IV to Oral): Patients were randomized to receive either this compound (100 mg IV every 12 hours for two doses, then 100 mg IV every 24 hours) or linezolid (600 mg IV every 12 hours).[18] An optional switch to oral therapy was permitted after at least 3 days, with this compound at 300 mg once daily and linezolid at 600 mg every 12 hours.[18]
-
OASIS-2 (Oral Only): Patients were randomized to receive either this compound (450 mg orally once daily for two days, then 300 mg orally once daily) or linezolid (600 mg orally every 12 hours).[12][19]
-
-
Treatment Duration: The total treatment duration in both studies was 7 to 14 days.[14][18]
-
Primary Endpoint: The primary efficacy endpoint was the early clinical response (ECR) at 48 to 72 hours after the first dose. ECR was defined as a reduction in lesion size of at least 20% without rescue antibacterial therapy.[14][15][19]
-
Secondary Endpoint: The secondary endpoint was the investigator's assessment of clinical response at the post-treatment evaluation (PTE), conducted 7 to 14 days after the last dose.[19]
Efficacy Outcomes
The results from the OASIS trials demonstrated that this compound was non-inferior to linezolid for the treatment of ABSSSI.
| Efficacy Endpoint | This compound | Linezolid | Difference (95% CI) | Population | Study |
| Early Clinical Response (ECR) | 84.8% | 85.5% | -0.7% (-6.3 to 4.9) | mITT | OASIS-1[13] |
| 87.5% | 82.5% | 5.0% (-0.2 to 10.3) | mITT | OASIS-2[12] | |
| Investigator-Assessed Clinical Response at PTE | 86.1% | 83.6% | 2.5% (-3.2 to 8.2) | mITT | OASIS-1[13] |
| 84.2% | 80.8% | 3.3% (-2.2 to 9.0) | mITT | OASIS-2[12] | |
| 97.9% | 95.9% | 2.3% (-0.5 to 5.8) | CE | OASIS-2[12] |
mITT: modified intent-to-treat; CE: clinically evaluable; PTE: post-treatment evaluation
A pooled analysis of the OASIS trials also showed comparable efficacy between the two drugs. The mean reduction in baseline lesion area at day 3 was 53.4% for this compound and 53.0% for linezolid.[20]
Safety and Tolerability Profile
The safety profiles of this compound and linezolid were also evaluated in the OASIS trials. Both drugs were generally well-tolerated, with most adverse events being mild to moderate in severity.
| Adverse Event | This compound | Linezolid | Study |
| Any Treatment-Emergent Adverse Event (TEAE) | 48.3% | 45.7% | OASIS-1[13] |
| 47.5% | 41.2% | Pooled OASIS[11] | |
| Drug-Related TEAEs | 28.5% | 16.1% | Pooled OASIS[20] |
| Nausea | 30.2% | 7.6% | OASIS-2[12] |
| 21.9% | 8.7% | Pooled OASIS[20] | |
| Vomiting | 16.8% | 3.0% | OASIS-2[12] |
| 11.4% | 3.9% | Pooled OASIS[20] | |
| Diarrhea | 5.2% | 7.1% | OASIS-2[12] |
| Headache | 6.0% | 4.9% | OASIS-2[12] |
| Discontinuation due to AEs | 2.0% | 1.2% | Post hoc analysis[14] |
The most frequently reported treatment-emergent adverse events for this compound were gastrointestinal in nature, primarily nausea and vomiting, which occurred more frequently than with linezolid.[11][12][20] However, these events were mostly mild and transient.[13] Linezolid is known to be a weak, reversible, nonselective monoamine oxidase inhibitor (MAOI), which can lead to drug interactions with serotonergic agents and sympathomimetics, as well as interactions with tyramine-rich foods.[6]
Conclusion
Clinical evidence from the robust OASIS trial program demonstrates that this compound is a non-inferior alternative to linezolid for the treatment of acute bacterial skin and skin structure infections. Both drugs exhibit high efficacy against common causative pathogens, including MRSA. This compound offers the convenience of once-daily dosing in both intravenous and oral formulations. While this compound is associated with a higher incidence of gastrointestinal side effects like nausea and vomiting, both drugs are generally well-tolerated. The choice between these two agents may be guided by factors such as local antimicrobial resistance patterns, potential drug interactions (particularly with linezolid's MAOI properties), and institutional formulary considerations. For researchers and drug development professionals, the successful development of this compound highlights the potential for modifying existing antibiotic scaffolds to overcome resistance and provide new therapeutic options.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 7. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Linezolid - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Once-daily oral this compound versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 14. Linezolid | Intravenous Versus Oral this compound or Linezolid for Acute Bacterial Skin and Skin Infections: A post hoc Analysis of the OASIS Trials | springermedicine.com [springermedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous Versus Oral this compound or Linezolid for Acute Bacterial Skin and Skin Infections: A post hoc Analysis of the OASIS Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. contagionlive.com [contagionlive.com]
- 19. Efficacy for ABSSI Patients | NUZYRA® (this compound) [nuzyra.com]
- 20. This compound equivalent to linezolid for skin infections | MDedge [mdedge.com]
Omadacycline versus Ciprofloxacin: An In Vivo Efficacy Comparison Against Biothreat Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance in biothreat pathogens necessitates the evaluation of novel antimicrobial agents. This guide provides a comprehensive in vivo comparison of omadacycline, a novel aminomethylcycline, and ciprofloxacin, a fluoroquinolone, against key biothreat agents: Bacillus anthracis, Yersinia pestis, and Francisella tularensis. This analysis is based on available preclinical data from murine models of infection.
Executive Summary
This compound demonstrates comparable or superior efficacy to ciprofloxacin against Bacillus anthracis and Yersinia pestis in murine models. Notably, this compound maintains its efficacy against ciprofloxacin-resistant strains of B. anthracis. While direct comparative in vivo studies against Francisella tularensis are limited, indirect evidence suggests both agents are effective, with ciprofloxacin showing high survival rates in delayed-treatment scenarios. This compound's distinct mechanism of action, targeting the bacterial ribosome, provides a valuable alternative to fluoroquinolones, which target DNA gyrase and topoisomerase IV.
Data Presentation: In Vitro and In Vivo Efficacy
Bacillus anthracis
This compound has demonstrated potent in vitro activity against a wide range of B. anthracis isolates, including those resistant to ciprofloxacin.[1][2][3][4] In vivo studies in a murine post-exposure prophylaxis (PEP) model of inhalational anthrax caused by a ciprofloxacin-resistant B. anthracis strain showed that this compound treatment resulted in significantly higher survival rates compared to both the vehicle control and ciprofloxacin treatment groups.[1][2][3][4]
| Pathogen | Antibiotic | In Vitro MIC90 (µg/mL) | Animal Model | Challenge | Treatment Regimen | Survival Rate (%) | Source |
| B. anthracis (ciprofloxacin-resistant) | This compound | 0.03 | Mouse (PEP) | Aerosolized spores | 2.5-15 mg/kg q12h for 14 days | 80-100% | [1][4] |
| B. anthracis (ciprofloxacin-resistant) | Ciprofloxacin | >32 | Mouse (PEP) | Aerosolized spores | 30 mg/kg q12h for 14 days | 10% | [4] |
| B. anthracis (ciprofloxacin-susceptible) | This compound | 0.06 | Mouse (Delayed Treatment) | Aerosolized spores | 15 mg/kg IP twice daily | Not specified, but comparable to ciprofloxacin | [5][6] |
| B. anthracis (ciprofloxacin-susceptible) | Ciprofloxacin | 0.12 | Mouse (Delayed Treatment) | Aerosolized spores | 30 mg/kg IP twice daily | Not specified, but significantly different from vehicle | [5][6] |
Yersinia pestis
Against Yersinia pestis, the causative agent of plague, ciprofloxacin exhibits lower MIC90 values compared to this compound, indicating higher in vitro potency.[5][6][7] However, in a murine PEP model of pneumonic plague, both this compound and ciprofloxacin demonstrated significant efficacy, with high survival rates compared to the vehicle control.[5][6][7]
| Pathogen | Antibiotic | In Vitro MIC90 (µg/mL) | Animal Model | Challenge | Treatment Regimen | Survival Rate (%) | Source |
| Y. pestis | This compound | 1.0 | Mouse (PEP) | Aerosolized bacteria | 40 mg/kg IP twice daily for 7 days | 90% | [5][6][8] |
| Y. pestis | Ciprofloxacin | 0.03 | Mouse (PEP) | Aerosolized bacteria | 15 mg/kg IP twice daily for 7 days | 100% | [8] |
Francisella tularensis
| Pathogen | Antibiotic | In Vitro MIC90 (µg/mL) | Animal Model | Challenge | Treatment Regimen | Survival Rate (%) | Source |
| F. tularensis (Schu S4) | Ciprofloxacin | 0.016-0.064 | Mouse | Intranasal | 50 mg/kg IP twice daily for 7 days (initiated at 24h) | 100% | [9] |
| F. tularensis (Schu S4) | Ciprofloxacin | 0.016-0.064 | Mouse | Intranasal | 50 mg/kg IP twice daily for 7 days (initiated at 72h) | ~70% (100% with 10-day treatment) | [9] |
Experimental Protocols
Murine Model of Inhalational Anthrax (Post-Exposure Prophylaxis)[1][4]
-
Animal Model: Female BALB/c mice.
-
Challenge Agent: Aerosolized spores of ciprofloxacin-resistant Bacillus anthracis Ames strain.
-
Treatment Initiation: 24 hours post-challenge.
-
Drug Administration: this compound and ciprofloxacin administered intraperitoneally (IP) or orally (PO) twice daily (q12h) for 14 days.
-
Primary Endpoint: Survival monitored for 28 days post-challenge.
Murine Model of Pneumonic Plague (Post-Exposure Prophylaxis)[8]
-
Animal Model: Mice (strain not specified).
-
Challenge Agent: Aerosolized Yersinia pestis.
-
Treatment Initiation: 24 hours post-challenge.
-
Drug Administration: this compound and ciprofloxacin administered intraperitoneally (IP) twice daily for 7 days.
-
Primary Endpoint: Survival.
Murine Model of Tularemia[9]
-
Animal Model: Female BALB/c mice.
-
Challenge Agent: Intranasal inoculation with Francisella tularensis Schu S4 strain.
-
Treatment Initiation: 24, 48, or 72 hours post-infection.
-
Drug Administration: Ciprofloxacin administered intraperitoneally (IP) twice daily for 7 or 10 days.
-
Primary Endpoint: Survival.
Mechanisms of Action
The distinct mechanisms of action of this compound and ciprofloxacin are a key consideration for their use, particularly in the context of potential resistance.
References
- 1. In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the novel aminomethylcycline antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of ciprofloxacin and doxycycline against experimental tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
Omadacycline: A Modernized Tetracycline Demonstrating Non-Inferiority in Key Clinical Applications
A comprehensive analysis of Omadacycline's performance compared to other tetracyclines, supported by extensive experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel aminomethylcycline, has emerged as a significant addition to the tetracycline class of antibiotics. It has been engineered to overcome common tetracycline resistance mechanisms, demonstrating potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens. This guide provides an objective comparison of this compound with other tetracyclines, including doxycycline, minocycline, and the newer narrow-spectrum agent, sarecycline, supported by in vitro data and findings from pivotal clinical trials.
In Vitro Activity: A Quantitative Comparison
This compound consistently demonstrates potent in vitro activity against a wide range of bacterial isolates, including those resistant to older tetracyclines. The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and comparator tetracyclines against key Gram-positive and Gram-negative pathogens.
Data Presentation: Comparative In Vitro Activity (MIC µg/mL)
Table 1: Activity Against Gram-Positive Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 |
| Staphylococcus aureus (MRSA) | This compound | 0.12 | 0.25[1] |
| Doxycycline | 0.25 | >16 | |
| Minocycline | 0.12 | 16[2] | |
| Streptococcus pneumoniae | This compound | 0.06 | 0.12[3] |
| Doxycycline | 0.06 | 8 | |
| Minocycline | ≤0.03 | 0.25 | |
| Enterococcus faecalis (VRE) | This compound | 0.12 | 0.25[1] |
| Doxycycline | 8 | >16 | |
| Minocycline | 4 | 16 |
Table 2: Activity Against Gram-Negative Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 |
| Escherichia coli | This compound | 1 | 2[4] |
| Doxycycline | 1 | 8 | |
| Minocycline | 2 | 8 | |
| Klebsiella pneumoniae | This compound | 2 | 8[1] |
| Doxycycline | 4 | >16 | |
| Minocycline | 4 | 16 | |
| Haemophilus influenzae | This compound | 0.5 | 1[5] |
| Doxycycline | 0.5 | 1 | |
| Minocycline | 0.5 | 1 |
Table 3: Comparative Activity of Sarecycline
| Organism | Sarecycline MIC50 | Doxycycline MIC50 | Minocycline MIC50 |
| Cutibacterium acnes | 0.12-0.25 | 0.12-0.25 | 0.06-0.12 |
| Staphylococcus aureus | 0.25 | 0.25 | 0.12 |
| Escherichia coli | 16[2] | 1-2[2] | 1-2[2] |
Mechanism of Action and Overcoming Resistance
Tetracyclines as a class inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[6] this compound shares this fundamental mechanism but possesses key structural modifications that allow it to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3]
The aminomethyl group at the C9 position of this compound provides a stronger interaction with the ribosome, enabling it to remain bound even in the presence of ribosomal protection proteins like Tet(M) and Tet(O). Additionally, modifications at the C7 position are thought to hinder its recognition and expulsion by common tetracycline-specific efflux pumps.
Mechanism of action for tetracycline antibiotics.
This compound overcomes common tetracycline resistance.
Clinical Non-Inferiority: Pivotal Phase 3 Trials
This compound has demonstrated non-inferiority to standard-of-care comparators in two pivotal Phase 3 clinical trials for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and Community-Acquired Bacterial Pneumonia (CABP).
Table 4: Summary of Phase 3 Clinical Trial Outcomes
| Trial | Indication | Comparator | Primary Endpoint | This compound Success Rate | Comparator Success Rate | Outcome |
| OASIS-1 & 2 | ABSSSI | Linezolid | Early Clinical Response (ECR) at 48-72h | 86.2%[7] | 83.9%[7] | Non-inferior |
| OPTIC | CABP | Moxifloxacin | Early Clinical Response (ECR) at 72-120h | 81.1% | 82.7% | Non-inferior |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) presented in this guide were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Methodology: Serial twofold dilutions of the antibiotics were prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Workflow for MIC determination by broth microdilution.
Phase 3 Clinical Trial Protocols (OASIS and OPTIC)
The OASIS (this compound in Acute Skin and Skin Structure Infections) and OPTIC (this compound for Pneumonia Treatment in the Community) trials were randomized, double-blind, multicenter studies designed to evaluate the efficacy and safety of this compound.
-
OASIS-1 & 2 (ABSSSI):
-
Population: Adults with cellulitis/erysipelas, wound infection, or major cutaneous abscess.
-
Intervention: this compound (IV to oral or oral only) versus Linezolid (IV to oral or oral only) for 7-14 days.[8][9]
-
Primary Endpoint: Early Clinical Response (ECR) at 48-72 hours, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[9]
-
-
OPTIC (CABP):
-
Population: Adults with community-acquired bacterial pneumonia.
-
Intervention: this compound (IV to oral) versus Moxifloxacin (IV to oral) for 7-14 days.[10][11]
-
Primary Endpoint: Early Clinical Response (ECR) at 72-120 hours, defined as survival with improvement in at least two of four cardinal symptoms of pneumonia without clinical failure.[12][13]
-
Conclusion
This compound has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria, including strains resistant to older tetracyclines. Its ability to overcome common resistance mechanisms, coupled with its proven non-inferiority in large-scale clinical trials for ABSSSI and CABP, establishes it as a valuable therapeutic option. For researchers and drug development professionals, this compound represents a successful example of modifying a classic antibiotic scaffold to address the ongoing challenge of antimicrobial resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of this compound Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Antibacterial Activities of this compound, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Intravenous Versus Oral this compound or Linezolid for Acute Bacterial Skin and Skin Infections: A post hoc Analysis of the OASIS Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy for CABP Patients | NUZYRA® (this compound) [nuzyra.com]
- 12. Efficacy of this compound Versus Moxifloxacin in the Treatment of Community-Acquired Bacterial Pneumonia by Disease Severity: Results From the OPTIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Comparative analysis of Omadacycline's potency against MRSA isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of omadacycline against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates relative to other commonly used antibiotics. The data presented is compiled from various surveillance studies and clinical trials to offer an objective overview for research and development purposes.
Executive Summary
This compound, a novel aminomethylcycline, demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.[1][2] A key area of its efficacy is against MRSA, a significant cause of both hospital- and community-acquired infections.[3][4] This analysis indicates that this compound consistently exhibits low Minimum Inhibitory Concentration (MIC) values against MRSA, often superior to or comparable with other standard-of-care agents. Its unique mechanism of action allows it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[5][6][7]
Comparative In Vitro Potency Against MRSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against MRSA isolates. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.
| Antibiotic | MRSA Isolates (North America & Europe, 2014) MIC50 (µg/mL) | MRSA Isolates (North America & Europe, 2014) MIC90 (µg/mL) | All S. aureus (2016) MIC90 (µg/mL) | MRSA Isolates (General) MIC90 (µg/mL) | Vancomycin-Resistant Enterococcus (VRE) MIC90 (µg/mL) |
| This compound | 0.12[8] | 0.12[8] | 0.25[9] | 1.0[10][11] | 0.25[10][11] |
| Linezolid | - | - | - | 2.0 | 2.0 |
| Vancomycin | - | - | - | 2.0 | - |
| Daptomycin | - | ≥99.8% Susceptible[8] | - | - | - |
| Tigecycline | - | ≥99.8% Susceptible[8] | - | - | - |
| Doxycycline | - | - | - | - | - |
| Minocycline | - | - | - | - | - |
Data compiled from multiple sources as cited.[8][9][10][11]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A10.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture on a non-selective agar plate (e.g., blood agar), select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating this process across the plate.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) on each plate.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth, evidenced by turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination via Broth Microdilution.
Mechanism of Action and Resistance
This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5][8] However, its structural modifications at the C7 and C9 positions of the tetracycline D-ring enable it to overcome the two major mechanisms of tetracycline resistance:
-
Ribosomal Protection: this compound can bind to the ribosome even in the presence of ribosomal protection proteins (e.g., TetM).[5][6][9]
-
Efflux Pumps: The modifications also prevent the drug from being removed from the bacterial cell by efflux pumps (e.g., TetK).[5][6][9]
This allows this compound to maintain its potent activity against many MRSA strains that are resistant to older tetracyclines like doxycycline and minocycline.[10]
Clinical Context
Phase 3 clinical trials have demonstrated that this compound is non-inferior to linezolid in the treatment of acute bacterial skin and skin structure infections (ABSSSI), a common manifestation of MRSA.[3][8] The clinical efficacy of this compound has been shown to be comparable to linezolid and moxifloxacin in treating infections where MRSA is a potential pathogen. A meta-analysis of seven randomized controlled trials concluded that this compound has a similar clinical cure and microbiological eradication rate to comparators in treating acute bacterial infections.
Conclusion
The available in vitro data strongly supports the potent activity of this compound against MRSA isolates, including both hospital- and community-acquired strains. Its low MIC90 values, often at 0.12 to 0.25 µg/mL, position it as a highly effective agent against this challenging pathogen.[8][9] Furthermore, its ability to circumvent common tetracycline resistance mechanisms makes it a valuable alternative in the face of evolving antibiotic resistance.[5][6] For researchers and drug development professionals, this compound represents a significant advancement in the fight against resistant Gram-positive infections.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. darvashco.com [darvashco.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. protocols.io [protocols.io]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. clsi.org [clsi.org]
- 11. researchgate.net [researchgate.net]
Omadacycline's Evasion of Older Tetracycline Resistance Mechanisms: A Comparative Analysis
A deep dive into the cross-resistance profiles of omadacycline and its predecessors reveals a significant advancement in overcoming common bacterial defense strategies. This guide provides a comparative analysis of this compound against older tetracycline antibiotics, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms and workflows.
This compound, a novel aminomethylcycline, has been engineered to circumvent the primary mechanisms of tetracycline resistance that have rendered many older drugs in this class less effective.[1][2] Unlike its predecessors, such as tetracycline, doxycycline, and minocycline, this compound demonstrates potent activity against a broad spectrum of pathogens, including those harboring well-characterized tetracycline resistance genes.[3][4][5] This efficacy is largely attributed to structural modifications at the C-7 and C-9 positions of the tetracycline D-ring, which enable it to overcome both tetracycline-specific efflux pumps and ribosomal protection proteins.[1][6][7]
Comparative In Vitro Activity
The superior performance of this compound against tetracycline-resistant bacteria is evident in its minimum inhibitory concentration (MIC) values. Multiple studies have demonstrated that while older tetracyclines exhibit significantly elevated MICs against resistant strains, this compound's activity remains largely unaffected.[8][9]
| Bacterial Species | Resistance Mechanism | This compound (MIC50/MIC90) | Tigecycline (MIC50/MIC90) | Tetracycline (MIC90) | Doxycycline (MIC50/MIC90) |
| Staphylococcus aureus | tet(K) (efflux) | 0.12/0.25[9] | 0.06/0.25[9] | ≥8[9] | 0.5/0.5[9] |
| Staphylococcus aureus | tet(M) (ribosomal protection) | 2[10] | 0.25[10] | >8[10] | N/A |
| Gram-Positive Isolates | tet(L) and/or tet(M) | 0.25-2 (MIC90)[9] | 0.12-1 (MIC90)[9] | ≥8[9] | ≥8[9] |
| Enterococcus faecalis | tet(L) and/or tet(M) | 0.06-0.25 (MIC90)[10] | 0.06-0.25 (MIC90)[10] | >8[10] | >8[10] |
| Enterococcus faecium | Ribosome protected (tet(M), tet(O)) | 0.125-0.5[11] | N/A | 32-64[11] | 2-8[11] |
| Streptococcus pneumoniae | tet(M) (ribosomal protection) | ≤0.06[11] | 0.06-0.25 (MIC90)[10] | >8[10] | >8[10] |
| Streptococcus pyogenes | Ribosome protected | ≤0.06–0.5[5] | N/A | N/A | N/A |
| Streptococcus agalactiae | Increased efflux | ≤0.06–0.25[5] | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
| Bacterial Species | Resistance Mechanism | This compound (MIC50/MIC90) | Tigecycline (MIC50/MIC90) | Tetracycline Resistance | Doxycycline Resistance |
| Enterobacteriaceae | tet(B) (efflux) | 1/4[9] | 0.25/0.5[9] | Not Active (62.5-100.0%)[9] | Not Active (62.5-100.0%)[9] |
| Enterobacteriaceae | tet(D) | 2 (MIC50)[9] | N/A | Not Active (62.5-100.0%)[9] | Not Active (62.5-100.0%)[9] |
| Enterobacteriaceae | tet(A) | 4 (MIC50)[9] | N/A | Not Active (62.5-100.0%)[9] | Not Active (62.5-100.0%)[9] |
| Enterobacteriaceae | tet(A) + tet(D) | 4 (MIC50)[9] | N/A | Not Active (62.5-100.0%)[9] | Not Active (62.5-100.0%)[9] |
| Gram-Negative Isolates | Combination of tet genes | 2/8[9] | 0.5/2[9] | Not Active (62.5-100.0%)[9] | Not Active (62.5-100.0%)[9] |
| Escherichia coli | Increased efflux | 2[5] | N/A | 64–>64[5] | 16[5] |
N/A: Data not available in the provided search results.
Mechanisms of Action and Resistance
Tetracycline antibiotics function by binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis.[6][8] However, bacteria have developed two primary mechanisms of resistance to older tetracyclines:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[2]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.[2]
This compound's chemical structure allows it to overcome both of these resistance mechanisms.[7] The modification at the C-9 position is thought to interfere with the action of ribosomal protection proteins, while the C-7 modification helps the molecule evade recognition by efflux pumps.[1][7]
Diagram of Tetracycline Resistance and this compound's Evasion.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing antibiotic susceptibility. The following is a generalized protocol based on standard methods like broth microdilution.
-
Inoculum Preparation:
-
Isolate four to five colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a suitable broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute the standardized suspension as required for the final inoculum concentration in the microtiter plate.[13]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and comparator tetracyclines in a 96-well microtiter plate.[14] The concentration range should be appropriate to determine the MIC for the test organisms.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-24 hours.[14]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.[14]
-
Experimental Workflow for MIC Determination.
Conclusion
The available data strongly indicate that this compound is significantly less affected by the common mechanisms of tetracycline resistance than older agents in its class.[8] Its ability to evade both efflux pumps and ribosomal protection translates to lower and more potent MIC values against a wide array of resistant Gram-positive and Gram-negative bacteria.[15] This makes this compound a valuable addition to the antimicrobial armamentarium for treating infections caused by tetracycline-resistant pathogens.[5][11] Further research and clinical surveillance are essential to monitor for the emergence of any new resistance mechanisms against this promising antibiotic.
References
- 1. This compound: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Microbiology and Preclinical Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surveillance of this compound Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Omadacycline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of omadacycline, tailored for researchers, scientists, and drug development professionals. The following procedures are compiled from safety data sheets and regulatory guidelines to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure and environmental contamination. This compound hydrochloride may cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood.[3][4]
-
Protective Gear: Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[5][6]
-
Avoid Formation of Dust/Aerosols: Take care to avoid the formation of dust and aerosols during handling.[3][4]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][7]
**Step-by-Step Disposal Protocol
The primary guideline for this compound disposal is to adhere to all local, state, and federal regulations for chemical waste.[2][7] Improper disposal, such as flushing down the toilet or drain, must be avoided to prevent environmental contamination.[4][8]
Step 1: Segregation and Collection
-
Collect unused or expired this compound, as well as any contaminated materials (e.g., gloves, weighing paper, pipette tips, absorbent material from spills), in a designated and clearly labeled, sealed container for chemical waste.[2][4]
Step 2: Accidental Spill Management
-
Evacuate: Evacuate personnel from the immediate spill area.[7]
-
Ventilate: Ensure the area is adequately ventilated.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[9]
-
Clean-up:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[7][9]
-
Dispose: Dispose of all contaminated materials according to the procedures outlined in this document.[7]
Step 3: Final Disposal
-
Engage a licensed hazardous material disposal company to handle the final disposal of the collected this compound waste.[2][5]
-
The most common method for treating pharmaceutical waste is incineration at a licensed medical incineration site.[10]
-
Do not dispose of this compound waste in standard laboratory or household trash.[2]
Safety and Hazard Information
The following table summarizes key safety data for handling this compound.
| Hazard Information & Precautionary Measures | Description | Citations |
| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][7] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. | [5][7] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [5][7] |
| First Aid: Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a physician if symptoms develop. | [5][7] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately. | [4][5] |
Experimental Protocols
No specific experimental protocols for the disposal or deactivation of this compound are cited in the reviewed safety and regulatory documents. The standard procedure is to follow institutional guidelines for chemical waste and to employ a licensed hazardous waste disposal service.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | CAS No: 389139-89-3 [aquigenbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. abmole.com [abmole.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Omadacycline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Omadacycline. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride has been classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1][3] Due to these potential hazards, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to prevent eye contact.[1][2][4][5] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use.[1][4][6] |
| Body Protection | Impervious clothing / Laboratory coat | Wear appropriate protective clothing to prevent skin contact.[1][2][4][5] |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols.[1][2][4][5] |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and ensure a safe working environment. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the designated workspace is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.[2][5][6]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in Table 1.
-
Weighing and Aliquoting: Handle this compound as a solid to avoid the generation of dust and aerosols.[4][6] If working with a solution, avoid splashing.
-
Storage: Keep the this compound container tightly sealed when not in use and store it in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4][7] Clean all contaminated surfaces.
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek medical attention.[1][2][8] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][8] |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][2] |
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[4][5][8] Wear full personal protective equipment, including respiratory protection.[5][8] Prevent the substance from entering drains or water courses.[2][5][8] Absorb spills with an inert material and place it into a suitable, sealed container for disposal.[7][8]
Disposal Plan
All waste materials, including unused this compound and any contaminated items (e.g., gloves, weighing paper, pipette tips), must be disposed of in accordance with local, state, and federal regulations.[1][8]
Steps for Disposal:
-
Waste Collection: Collect all contaminated materials in a designated and clearly labeled, sealed container.[1]
-
Deactivation/Neutralization: No specific deactivation protocols are currently available.
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
